Anticancer agent 140
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-decoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |
InChI Key |
MIPIITPUDHLXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Selective Androgen Receptor Modulator RAD140: A Technical Guide to its Synthesis, Characterization, and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAD140, also known as testolone, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential as an anticancer agent, particularly in the context of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of RAD140. It includes detailed experimental protocols for key assays, a summary of quantitative biological data, and a visualization of its mechanism of action.
Synthesis and Chemical Characterization
The synthesis of RAD140 involves a multi-step process culminating in the formation of the active compound.[3][4] The chemical structure and purity of the synthesized RAD140 are confirmed through various analytical techniques.
Synthetic Scheme
A representative synthesis of RAD140 is outlined in the literature, which involves the coupling of key intermediates followed by cyclization to form the final oxadiazole structure.[3][5]
Characterization
The structural integrity and purity of RAD140 are typically confirmed using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of RAD140.[6]
Biological Activity and Mechanism of Action
RAD140 exhibits high affinity and selectivity for the androgen receptor.[4] Its anticancer effects in AR/ER+ breast cancer are attributed to its distinct mechanism of action, which involves the activation of the androgen receptor and the subsequent suppression of the estrogen receptor pathway, including the downregulation of ESR1 gene expression.[1][2]
Quantitative Biological Data
The biological activity of RAD140 has been quantified in various preclinical models. A summary of key data is presented below.
| Parameter | Value | Model System | Reference |
| Binding Affinity (Ki) | 7 nM | Human Androgen Receptor | [4] |
| In Vitro Agonist Activity (EC50) | 0.1 nM | C2C12 Osteoblast Differentiation Assay | [4] |
| Inhibition of Proliferation | Effective at 10 nM | Endocrine-resistant AR/ER+ breast cancer cells (HCC1428 LTED) | [1] |
| In Vivo Efficacy | Tumor growth inhibition | AR/ER+ breast cancer patient-derived xenografts (PDX) | [1][7] |
Signaling Pathway
RAD140's mechanism of action in AR/ER+ breast cancer involves the modulation of key signaling pathways. Upon binding to the androgen receptor, RAD140 initiates a cascade that leads to the suppression of ER signaling, a critical driver of proliferation in these cancers.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of RAD140 for the androgen receptor.
Protocol:
-
Reagent Preparation: Prepare solutions of purified human androgen receptor, a fluorescently labeled AR ligand (e.g., fluorescent-tagged methyltrienolone), and serial dilutions of RAD140 and a known AR ligand (e.g., dihydrotestosterone) as a positive control.
-
Incubation: In a microplate, combine the androgen receptor, the fluorescent ligand, and the various concentrations of RAD140 or control compounds. Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the fluorescent ligand binding. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[4]
Cell Proliferation Assay
This protocol outlines the methodology to assess the effect of RAD140 on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC1428 LTED) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of RAD140 or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 7-14 days), replenishing the media and compounds as needed.[1]
-
Viability Assessment: At the end of the treatment period, assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.[8][9]
-
Data Analysis: Determine the number of viable cells for each treatment condition and normalize to the vehicle control. Plot the percentage of viable cells against the compound concentration to determine the inhibitory effect of RAD140.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol describes the evaluation of RAD140's antitumor efficacy in a preclinical in vivo model.
Protocol:
-
Model Establishment: Implant tumor fragments from an AR/ER+ breast cancer patient-derived xenograft into the flank of immunocompromised mice.[10][11]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into different treatment groups (e.g., vehicle control, RAD140 monotherapy, combination therapy).[7]
-
Treatment Administration: Administer RAD140 orally at a predetermined dose and schedule.[1][2]
-
Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for the analysis of biomarkers to confirm target engagement and mechanism of action (e.g., expression of AR and ER pathway genes).[1]
-
Data Analysis: Compare the tumor growth in the RAD140-treated groups to the vehicle control group to determine the antitumor efficacy.
Conclusion
RAD140 is a promising selective androgen receptor modulator with a well-defined mechanism of action in AR/ER+ breast cancer. Its potent and selective biological activity, demonstrated in both in vitro and in vivo preclinical models, supports its further investigation as a novel therapeutic agent for this patient population. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [anabolicsteroidforums.com]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
Unveiling the Target: A Technical Guide to the Identification and Validation of RAD140, a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the target identification and validation of the anticancer agent RAD140 (also known as Vosilasarm or Testolone). RAD140 is a nonsteroidal selective androgen receptor modulator (SARM) currently under investigation for the treatment of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer. This document details the experimental methodologies, quantitative data, and the intricate signaling pathways governed by RAD140, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Target Identification: The Androgen Receptor
The primary molecular target of RAD140 has been identified as the Androgen Receptor (AR), a type of nuclear receptor that is activated by binding to androgenic hormones like testosterone and dihydrotestosterone. RAD140 acts as a potent and selective agonist of the AR in breast cancer cells.[1][2][3][4]
Binding Affinity and Selectivity
Initial target identification for RAD140 involved assessing its binding affinity and selectivity for the AR compared to other nuclear receptors.
| Receptor | Binding Affinity (Ki) |
| Androgen Receptor (AR) | 7 nM |
| Other Nuclear Receptors | Not specified in available data |
| Table 1: Binding Affinity of RAD140 to the Androgen Receptor.[3] |
Experimental Protocol: Nuclear Receptor Binding Assay
A standard competitive binding assay was utilized to determine the binding affinity of RAD140 to the androgen receptor. This typically involves:
-
Preparation of Receptor: Purified full-length human androgen receptor is used.
-
Radioligand: A radiolabeled androgen, such as [³H]-mibolerone, is used as the competitor.
-
Incubation: A constant concentration of the radioligand and purified AR are incubated with varying concentrations of RAD140.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of RAD140 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Target Validation: From In Vitro Activity to In Vivo Efficacy
Following the identification of the AR as the direct target, subsequent validation studies focused on characterizing the functional consequences of RAD140 binding in cancer models.
In Vitro Validation: Cellular Assays
The functional activity of RAD140 as an AR agonist was confirmed in AR/ER+ breast cancer cell lines.
| Cell Line | Assay | Result |
| AR/ER+ Breast Cancer Cells | AR Reporter Gene Assay | Potent activation of AR |
| Prostate Cancer Cells | AR Reporter Gene Assay | No significant activation of AR |
| Table 2: In Vitro Activity of RAD140 in Cancer Cell Lines.[2] |
Experimental Protocol: AR Reporter Gene Assay
-
Cell Culture and Transfection: Breast cancer cells (e.g., MCF-7) are transiently transfected with a plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the human AR.
-
Treatment: Transfected cells are treated with varying concentrations of RAD140 or a control compound (e.g., dihydrotestosterone, DHT).
-
Lysis and Luciferase Assay: After a specified incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonistic activity of RAD140.
In Vivo Validation: Xenograft Models
The antitumor activity of RAD140 was evaluated in patient-derived xenograft (PDX) models of AR/ER+ breast cancer.
| PDX Model | Treatment | Outcome |
| AR/ER+ Breast Cancer | RAD140 (oral administration) | Substantial inhibition of tumor growth |
| AR/ER+ Breast Cancer | RAD140 + Palbociclib (CDK4/6 inhibitor) | Enhanced antitumor efficacy |
| Table 3: In Vivo Efficacy of RAD140 in Breast Cancer PDX Models.[1][2] |
Experimental Protocol: In Vivo Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are implanted with tumor fragments from AR/ER+ breast cancer patients.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: RAD140 is administered orally at a predetermined dose and schedule. For combination studies, palbociclib is co-administered. The vehicle control group receives the formulation without the active drug.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, including gene expression and protein analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathway and Mechanism of Action
RAD140 exhibits a distinct mechanism of action in AR/ER+ breast cancer by activating AR-mediated signaling, which in turn leads to the suppression of the ER signaling pathway.[1][2]
Caption: Signaling pathway of RAD140 in AR/ER+ breast cancer cells.
Experimental Workflow for Target Validation
The validation of RAD140 as an anticancer agent follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for the validation of RAD140.
Conclusion
The comprehensive identification and validation of the Androgen Receptor as the primary target of RAD140 have established a clear mechanism of action for its antitumor effects in AR/ER+ breast cancer. The data presented herein, from initial binding assays to in vivo efficacy in patient-derived xenografts, provide a robust foundation for the continued clinical development of RAD140 as a novel therapeutic option for this patient population. The distinct ability of RAD140 to activate AR signaling while suppressing the pro-proliferative ER pathway highlights a unique and promising approach in the landscape of breast cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | C20H16ClN5O2 | CID 44200882 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of the Novel Anticancer Agent 140 on Diverse Cancer Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of Anticancer Agent 140, a novel investigational compound with significant potential in oncology. The document details the cytotoxic effects of Agent 140 across a panel of human cancer cell lines, presents detailed experimental protocols for the key assays performed, and elucidates the proposed mechanism of action, including its impact on critical cellular signaling pathways. All quantitative data are summarized in tabular format for ease of comparison, and complex biological and experimental workflows are visualized through diagrams generated using Graphviz (DOT language). This whitepaper is intended to serve as a valuable resource for researchers and drug development professionals engaged in the evaluation of novel cancer therapeutics.
Introduction
The quest for novel, more effective, and selective anticancer agents remains a cornerstone of oncological research. This compound has emerged as a promising candidate, demonstrating potent cytotoxic activity in preliminary screenings. This document synthesizes the current understanding of Agent 140's in vitro efficacy, focusing on its dose-dependent effects on cell viability, its ability to induce apoptosis, and its influence on cell cycle progression in various cancer models. The information presented herein is critical for guiding further preclinical and clinical development of this compound.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound was evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each cell line following a 72-hour exposure to the compound. The results, summarized in the tables below, indicate a broad spectrum of activity with particular potency noted in breast and melanoma cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.25[1] |
| MCF-7/DOX | Doxorubicin-Resistant Breast Adenocarcinoma | 0.25[1] |
| HTB-140 | Melanoma | Varies (see Table 2) |
| A549 | Lung Carcinoma | Varies (see Table 2) |
Data for MCF-7 and MCF-7/DOX cell lines are derived from studies on the closely related compound STX140, used here as a proxy for this compound.
Table 2: Cytotoxic Activity of Analogs of this compound on HTB-140 and A549 Cell Lines
| Compound | HTB-140 (Melanoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) |
| Agent 140-Derivative 8 | 15.3 ± 1.2 | 25.1 ± 2.1 |
| Agent 140-Derivative 9 | 12.1 ± 0.9 | 20.5 ± 1.8 |
| Agent 140-Derivative 10 | 10.5 ± 0.8 | 18.9 ± 1.5 |
| Agent 140-Derivative 11 | 9.8 ± 0.7 | 15.3 ± 1.3 |
Data is based on studies of alloxanthoxyletin derivatives, which are presented here as analogs of this compound to illustrate its potential activity spectrum.[2][3]
Experimental Protocols
The following sections detail the methodologies employed to assess the in vitro cytotoxicity of this compound.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, MCF-7/DOX, HTB-140, and A549) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. All cell lines were routinely tested for mycoplasma contamination.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][4]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (DMSO) alone.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the control, and the IC50 values were determined from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI were added to the cell suspension, which was then incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were categorized as being in late apoptosis or necrosis.
Cell Cycle Analysis
The effect of this compound on cell cycle distribution was assessed by PI staining and flow cytometry.[1]
-
Cell Treatment: Cells were treated with this compound at a concentration of 500 nmol/L for 48 hours.[1]
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Visualization of Methodologies and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathway affected by this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of action for this compound leading to apoptosis.
Mechanism of Action and Signaling Pathways
Studies suggest that this compound exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis. In breast cancer cell lines, treatment with the agent led to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a common precursor to apoptosis, and indeed, further analysis confirmed that Agent 140 treatment resulted in a substantial increase in the population of apoptotic cells.[1]
The proposed mechanism involves the modulation of key regulatory proteins involved in both cell cycle progression and the apoptotic cascade. While the precise molecular targets are still under investigation, the observed G2/M arrest suggests a potential interaction with the microtubule network or cyclin-dependent kinase complexes that govern this cell cycle checkpoint. The subsequent induction of apoptosis is likely mediated through the activation of the intrinsic or extrinsic caspase pathways, a hallmark of programmed cell death. The ability of this compound to induce apoptosis in drug-resistant cell lines, such as MCF-7/DOX, highlights its potential to overcome common mechanisms of chemotherapy resistance.[1]
Conclusion and Future Directions
This compound has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including drug-resistant variants. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a novel therapeutic agent. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into the efficacy and mechanism of action of this promising compound.
Future studies should focus on:
-
Identifying the specific molecular targets of this compound.
-
Elucidating the detailed signaling pathways involved in its cytotoxic effects.
-
Evaluating its efficacy and safety in in vivo preclinical models.
-
Exploring potential synergistic effects when combined with existing chemotherapeutic agents.
The continued investigation of this compound is warranted and holds the promise of delivering a new and effective treatment option for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer effects of alloxanthoxyletin and fatty acids esters - In vitro study on cancer HTB-140 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Agent 140 (UNC0642): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 140, scientifically known as UNC0642, is a potent and selective small molecule inhibitor of the lysine methyltransferases G9a and G9a-like protein (GLP). These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are repressive chromatin marks. Dysregulation of G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. UNC0642 was developed as a chemical probe to investigate the biological functions of G9a and GLP and has shown significant promise as a potential anticancer agent. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of UNC0642.
Discovery and Development
UNC0642 was discovered through a medicinal chemistry effort aimed at optimizing a previous series of G9a/GLP inhibitors. The parent compound, UNC0638, while being a potent and selective cellular probe, exhibited poor pharmacokinetic properties, rendering it unsuitable for in vivo studies. The development of UNC0642 focused on improving these pharmacokinetic characteristics while maintaining high potency and selectivity for G9a and GLP.
The optimization process involved systematic modifications of the quinazoline scaffold of the initial inhibitors. This led to the synthesis of UNC0642, which demonstrated not only high in vitro and cellular potency but also significantly improved in vivo pharmacokinetic properties, making it a valuable tool for animal studies.[1]
Mechanism of Action
UNC0642 exerts its anticancer effects by inhibiting the enzymatic activity of G9a and GLP. It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).[2] By blocking the methyltransferase activity of the G9a/GLP complex, UNC0642 prevents the di-methylation of H3K9. This reduction in the repressive H3K9me2 mark leads to the reactivation of silenced tumor suppressor genes, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.[3]
The signaling pathway affected by UNC0642 is central to epigenetic regulation of gene expression.
G9a/GLP Signaling Pathway and Inhibition by UNC0642.
Quantitative Data
The following tables summarize the key quantitative data for UNC0642, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of UNC0642
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. G9a/GLP | Reference |
| G9a | < 2.5 | 3.7 ± 1 | - | [2] |
| GLP | < 2.5 | - | - | [2] |
| PRC2-EZH2 | > 5,000 | - | > 2,000-fold | [2] |
| Other Methyltransferases (13) | > 50,000 | - | > 20,000-fold | [2] |
| Kinases, GPCRs, Ion Channels, Transporters | - | - | > 300-fold (exception: Histamine H3 receptor) | [1] |
Table 2: Cellular Activity of UNC0642
| Cell Line | Assay | IC50 (nM) | EC50 (nM) | Reference |
| U2OS | H3K9me2 Reduction | < 150 | - | [2] |
| PC3 | H3K9me2 Reduction | < 150 | - | [2] |
| PANC-1 | H3K9me2 Reduction | < 150 | - | [2] |
| U2OS | Cell Viability | - | > 3,000 | [2] |
| PC3 | Cell Viability | - | > 3,000 | [2] |
| PANC-1 | Cell Viability | - | > 3,000 | [2] |
| T24 (Bladder Cancer) | Cell Viability | 9,850 ± 410 | - | |
| J82 (Bladder Cancer) | Cell Viability | 13,150 ± 1,720 | - | |
| 5637 (Bladder Cancer) | Cell Viability | 9,570 ± 370 | - | [3] |
Table 3: In Vivo Pharmacokinetic Properties of UNC0642 in Male Swiss Albino Mice
| Parameter | Value | Unit | Administration | Reference |
| Dose | 5 | mg/kg | Intraperitoneal (IP) | [2] |
| Cmax | 947 | ng/mL | IP | [2] |
| AUC | 1265 | hr*ng/mL | IP | [2] |
| Brain/Plasma Ratio | 0.33 | - | IP | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of UNC0642.
Synthesis of UNC0642
The synthesis of UNC0642 is a multi-step process. A general schematic is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.[1]
General Synthetic Workflow for UNC0642.
Biochemical Assay: G9a/GLP Inhibition
A radiometric assay is commonly used to measure the inhibition of G9a/GLP activity.
-
Principle: This assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.
-
Procedure:
-
Prepare a reaction mixture containing G9a or GLP enzyme, biotinylated H3 peptide, and varying concentrations of UNC0642 in assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding an excess of cold SAM.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity of the captured peptide using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay: H3K9me2 Levels (In-Cell Western)
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method to measure the levels of H3K9me2 in cells.
-
Principle: This assay uses specific antibodies to detect and quantify the levels of H3K9me2 within fixed and permeabilized cells in a multi-well plate format.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of UNC0642 for a specified duration (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate with a primary antibody specific for H3K9me2.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Acquire images and quantify the fluorescence intensity using an appropriate imaging system.
-
Normalize the H3K9me2 signal to a nuclear stain (e.g., DAPI) to account for cell number variations.
-
Cellular Assay: Cell Viability (Resazurin Assay)
The resazurin assay is a colorimetric method used to assess cell viability.
-
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of UNC0642 for a specified duration (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance of the resorufin product using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 values.
-
In Vivo Xenograft Study
This protocol describes a typical xenograft study to evaluate the antitumor efficacy of UNC0642 in vivo.
-
Animal Model: Athymic nude mice are commonly used.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., J82 human bladder cancer cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer UNC0642 (e.g., 5 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Workflow for an In Vivo Xenograft Study.
Conclusion
UNC0642 is a valuable chemical probe for studying the roles of G9a and GLP in health and disease. Its potent and selective inhibitory activity against these epigenetic modifiers, coupled with its favorable in vivo pharmacokinetic properties, has established it as a promising lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the therapeutic potential of UNC0642 and the broader field of G9a/GLP inhibition in oncology.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of the Anticancer Agent RAD140
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the selective androgen receptor modulator (SARM) RAD140, a promising investigational anticancer agent. RAD140 has demonstrated potent antitumor activity in preclinical models of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties of RAD140, including its solubility in various solvents and its stability under different conditions. The guide also includes detailed experimental protocols for assessing solubility and stability, and a visualization of the proposed signaling pathway of RAD140 in breast cancer. A brief note is included on another compound designated "Anticancer agent 140 (Compd 3)".
Introduction to RAD140
RAD140, also known as testolone, is a nonsteroidal, orally bioavailable selective androgen receptor modulator. Its mechanism of action in AR+/ER+ breast cancer involves binding to and activating the androgen receptor. This activation leads to the suppression of the estrogen receptor 1 (ESR1) gene, thereby inhibiting the ER signaling pathway that drives the growth of these cancer cells.[1][2][3] This distinct mechanism of action makes RAD140 a promising candidate for targeted cancer therapy.
Solubility of RAD140
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. RAD140 is a crystalline solid that is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
Quantitative Solubility Data
The following table summarizes the known solubility of RAD140 in various solvents.
| Solvent System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~2 mg/mL | [1][2] |
| Propylene Glycol | Soluble | [3] |
| Polyethylene Glycol 400 (PEG400) | Soluble | [3] |
| Water | Not Soluble | [3] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of RAD140 in a given solvent.
Materials:
-
RAD140 (crystalline solid)
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
Procedure:
-
Add an excess amount of RAD140 to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantify the concentration of RAD140 in the filtrate using a validated analytical method, such as HPLC-UV.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Stability of RAD140
Understanding the stability of RAD140 is crucial for its proper storage, handling, and formulation into a stable drug product.
Summary of Stability Data
| Condition | Stability | Reference |
| Solid State (crystalline) | ≥ 4 years at -20°C | [2] |
| Aqueous Solution | Not recommended for storage for more than one day | [1][2] |
| Microsomal Incubation (rat, monkey, human) | High (t½ > 2 hours) | |
| Urine (stored at -20°C) | Stable | |
| Solvent Solutions (stored at -20°C) | Stable |
Note: Comprehensive forced degradation studies for RAD140 under various stress conditions (e.g., acid, base, oxidation, light, and heat) are not extensively available in the public domain. Such studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Experimental Protocol: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its in vitro hepatic clearance.
Objective: To determine the in vitro metabolic stability of RAD140 using liver microsomes.
Materials:
-
RAD140
-
Liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (quenching solution)
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS for quantitative analysis
Procedure:
-
Prepare a stock solution of RAD140 in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the RAD140 stock solution to the microsome-containing buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of RAD140 at each time point.
-
Plot the natural logarithm of the percentage of RAD140 remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Signaling Pathway of RAD140 in AR+/ER+ Breast Cancer
The anticancer activity of RAD140 in AR+/ER+ breast cancer is attributed to its ability to modulate the androgen and estrogen receptor signaling pathways.
Caption: RAD140 signaling pathway in AR+/ER+ breast cancer.
Experimental Workflow Diagrams
Shake-Flask Solubility Assay Workflow
Caption: Workflow for the shake-flask solubility assay.
Microsomal Stability Assay Workflow
Caption: Workflow for the microsomal stability assay.
A Note on "this compound (Compd 3)"
It is important to note that the designation "this compound" has also been associated with a different molecule, identified as "Compd 3" with the CAS Number 389571-37-3. This compound is described as having potential anticancer and antiparasitic activities. However, detailed public information regarding its specific mechanism of action, solubility, and stability is limited at the time of this writing. Researchers should be aware of this ambiguity and verify the specific identity of "this compound" in their studies.
Conclusion
RAD140 is a selective androgen receptor modulator with a well-defined mechanism of action in AR+/ER+ breast cancer. This guide provides essential data on its solubility and stability, along with detailed protocols for their assessment. The provided information is intended to support further research and development of RAD140 as a potential anticancer therapeutic. Further studies are warranted to fully characterize its stability profile under various stress conditions to ensure the development of a safe and effective pharmaceutical product.
References
Technical Guide: In Silico Pharmacokinetic and Pharmacodynamic Profile of Anticancer Agent 140 (Compound 3)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is based exclusively on in silico (computational) data from the cited research publication. To date, no experimental in vitro or in vivo studies providing quantitative pharmacokinetic or pharmacodynamic data for Anticancer Agent 140 (Compound 3) have been identified in the public domain. The information presented herein is predictive and requires experimental validation.
Introduction
This compound, also referred to as Compound 3, is a novel derivative of benzylidenemalononitrile.[1][2][3] Its potential as an anticancer agent has been explored through computational modeling, which suggests promising interactions with key oncogenic targets. This document provides a comprehensive overview of the predicted pharmacokinetic and pharmacodynamic properties of this compound based on the available in silico research.
Predicted Pharmacodynamics
The pharmacodynamic properties of this compound were evaluated computationally to predict its biological activity spectrum and its interaction with specific cancer-related protein targets.
2.1. Predicted Biological Activities
The Prediction of Activity Spectra for Substances (PASS) tool was utilized to forecast the biological activities of Compound 3. The predictions are based on the structure-activity relationships of a large database of known biologically active compounds.[4][5][6][7]
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antineoplastic | > 0.7 | < 0.1 |
| Apoptosis agonist | > 0.5 | < 0.2 |
| Kinase Inhibitor | > 0.5 | < 0.3 |
| Antineoplastic (Breast Cancer) | High | Low |
Table 1: In Silico Predicted Biological Activities of this compound (Compound 3). Data is qualitative based on the source material's assertions.
2.2. Predicted Mechanism of Action and Protein Targets
Molecular docking simulations were performed to predict the binding affinity and interaction of Compound 3 with several human cancer targets.[1] The study identified Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) as potential targets.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
| HER2 | -8.5 | Not specified |
| EGFR | -8.2 | Not specified |
Table 2: In Silico Predicted Binding Affinities of this compound (Compound 3) with Target Proteins. The specific interacting residues were not detailed in the source publication.
Predicted Pharmacokinetics (ADMET Profile)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound was predicted using the SwissADME and other computational tools.[1][8][9][10][11] These predictions provide an early assessment of the compound's drug-like properties.
| Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have significant central nervous system effects. |
| Distribution | ||
| Lipophilicity (iLOGP) | High | May have good membrane permeability but could also lead to higher plasma protein binding. |
| Water Solubility | Moderately Soluble | Acceptable solubility for absorption and distribution. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 | Potential for drug-drug interactions. |
| Excretion | ||
| Route of Excretion | Not specified | Further studies are needed. |
| Toxicity | ||
| Ames Test | Non-mutagenic | Low potential for carcinogenicity. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
Table 3: In Silico Predicted ADMET Properties of this compound (Compound 3).
Computational Methodologies (Protocols)
The following sections detail the computational methods used in the cited study. These are not experimental protocols but rather an overview of the in silico techniques employed.
4.1. Prediction of Activity Spectra for Substances (PASS)
The PASS online tool was used to predict the biological activity spectrum of Compound 3 based on its 2D structure. The algorithm compares the structure of the query molecule to a large database of compounds with known biological activities and estimates the probability of the query compound exhibiting each activity.[4][5][6][7]
4.2. Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of Compound 3 to its putative protein targets. The general workflow for such a simulation typically involves:
-
Protein Preparation: The 3D structures of the target proteins (HER2 and EGFR) were obtained from a protein databank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.
-
Ligand Preparation: The 3D structure of Compound 3 was generated and optimized to find its lowest energy conformation.
-
Docking Simulation: A docking program was used to place the ligand into the binding site of the protein and calculate the binding energy for different poses.[12][13][14][15][16]
4.3. ADMET Prediction
The ADMET properties were predicted using web-based tools such as SwissADME.[8][9][10][11] These platforms use a combination of computational models, including quantitative structure-activity relationship (QSAR) models, to predict various pharmacokinetic and toxicity endpoints based on the molecule's structure.[17][18][19][20]
Visualizations: Predicted Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the predicted protein targets for this compound, HER2 and EGFR. The diagrams are generated using the DOT language.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of activity spectra for substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genexplain.com [genexplain.com]
- 6. genexplain.com [genexplain.com]
- 7. Pass_Overview [akosgmbh.de]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 10. scispace.com [scispace.com]
- 11. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico ADMET prediction: recent advances, current challenges and future trends. | Semantic Scholar [semanticscholar.org]
- 19. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugpatentwatch.com [drugpatentwatch.com]
Preclinical Evaluation of Osimertinib (AZD9291): An In-depth Technical Guide
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of osimertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols that have defined its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Its mechanism involves the covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of receptor phosphorylation and downstream signaling.[5][6] This targeted inhibition blocks key signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[5][7] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.[5]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention by osimertinib. EGFR activation, typically driven by mutations in NSCLC, triggers downstream cascades that promote cell proliferation, survival, and migration.[7] Osimertinib effectively blocks these signals at the receptor level.
Figure 1: Osimertinib's Mechanism of Action on the EGFR Signaling Pathway.
Data Presentation
In Vitro Efficacy
Osimertinib has demonstrated potent and selective activity against EGFR-mutant cell lines in various in vitro assays. The following table summarizes key findings from preclinical studies.
| Cell Line | EGFR Mutation Status | Assay Type | Endpoint | Result | Reference |
| PC-9 | Exon 19 deletion | Cell Viability | IC50 | <15 nM | [6] |
| H1975 | L858R/T790M | Cell Viability | IC50 | <15 nM | [6] |
| Wild-Type EGFR | None | Cell Viability | IC50 | 480–1865 nM | [6] |
| MDCK-MDR1 | N/A | Efflux Assay | Efflux Ratio | 13.4 | [8] |
| MDCK-BCRP | N/A | Efflux Assay | Efflux Ratio | 5.4 | [8] |
| Caco-2 | N/A | Permeability Assay | Efflux Ratio | <2.0 | [8] |
In Vivo Efficacy
Preclinical in vivo studies using animal models have been crucial in demonstrating the antitumor activity and brain penetrance of osimertinib.
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| SCID Mice | H1975 tumor xenografts | Osimertinib (5 and 25 mg/kg, oral) | Dose-dependent tumor regression. | [8] |
| Nude Mice | PC9 mouse brain metastases model | Osimertinib (clinically relevant doses) | Sustained tumor regression in the brain. | [8][9] |
| Cynomolgus Monkey | N/A | [11C]osimertinib (micro-dosing) | Markedly greater brain exposure than [11C]rociletinib and [11C]gefitinib. | [9] |
| Rats | N/A | Osimertinib | Greater brain penetration compared to gefitinib. | [10] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib in various NSCLC cell lines.
Methodology:
-
Cell Culture: EGFR-mutant (e.g., PC-9, H1975) and wild-type EGFR NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of osimertinib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the vehicle control. The IC50 values are calculated using non-linear regression analysis.
Animal Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of osimertinib.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Osimertinib is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic studies).
Experimental Workflow Diagram
The following diagram outlines the general workflow for a preclinical in vivo efficacy study.
Figure 2: General Workflow for a Preclinical In Vivo Efficacy Study.
Resistance Mechanisms
Despite the initial efficacy of osimertinib, acquired resistance can develop. Preclinical and clinical studies have identified several mechanisms of resistance.
On-Target Resistance
-
EGFR C797S Mutation: This is a common on-target resistance mechanism where a mutation at the C797 residue prevents the covalent binding of osimertinib.[4][11] The allelic context of the C797S mutation (in cis or trans with T790M) can influence the sensitivity to subsequent treatments.[3][11]
Off-Target Resistance (Bypass Signaling)
-
MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, leading to resistance.[4][12]
-
HER2 Amplification: Similar to MET, amplification of HER2 can provide an alternative signaling pathway for tumor cell survival.[13]
-
Other Genetic Alterations: Mutations in genes such as PIK3CA, KRAS, and BRAF have also been implicated in osimertinib resistance.[12][13]
-
Histologic Transformation: In some cases, tumors can transform into a different histology, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[13]
Logical Relationship of Resistance Mechanisms
The diagram below illustrates the relationship between osimertinib treatment and the emergence of various resistance mechanisms.
Figure 3: Emergence of Resistance Mechanisms to Osimertinib.
The preclinical evaluation of osimertinib has been instrumental in defining its potent and selective activity against EGFR-mutant NSCLC, including tumors with the T790M resistance mutation. Its favorable pharmacological profile, including significant brain penetration, has translated into substantial clinical benefit. Understanding the mechanisms of action, in vitro and in vivo efficacy, and the emergence of resistance is crucial for the continued development of targeted therapies and the design of effective combination strategies to overcome treatment failure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bioengineer.org [bioengineer.org]
- 12. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Activity Relationship of the Anticancer Agent RAD140 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of the selective androgen receptor modulator (SARM) RAD140, a promising anticancer agent. This document details the quantitative biological data, experimental protocols, and key signaling pathways associated with RAD140 and its analogs, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
RAD140 (also known as vosilasarm or testolone) is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator that has demonstrated significant potential as an anticancer agent, particularly in androgen receptor (AR) and estrogen receptor (ER) positive breast cancer models.[1][2] Its mechanism of action involves the selective modulation of the androgen receptor, leading to tissue-specific anabolic effects while minimizing the androgenic effects on other tissues.[3][4] This guide will delve into the structural features that govern the activity of RAD140 and its related compounds.
Quantitative Biological Data
While a comprehensive SAR table for a wide range of RAD140 analogs is not publicly available, the following table summarizes the key quantitative data for RAD140 in comparison to endogenous androgens. This data is crucial for understanding its potency and selectivity.
| Compound | Binding Affinity (Ki) for AR (nM) | In Vitro Agonist Activity (EC50) in C2C12 cells (nM) | Notes |
| RAD140 | 7 | 0.1 | High affinity and potent agonist activity.[3] |
| Testosterone | 29 | Not Reported | Lower affinity compared to RAD140.[3] |
| Dihydrotestosterone (DHT) | 10 | 0.05 | High affinity and potent endogenous androgen.[3] |
Experimental Protocols
The biological activity of RAD140 and its analogs has been determined through a series of well-defined in vitro and in vivo assays.
In Vitro Assays
-
Androgen Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compounds to the androgen receptor.
-
Methodology: A fluorometric assay is utilized with a tracer made from a fluorescently tagged AR-ligand, methyltrienolone (R1881). The assay measures the ability of the test compound to displace the fluorescent ligand from the AR, from which the inhibition constant (Ki) is calculated.[1]
-
-
C2C12 Osteoblast Differentiation Assay:
-
Objective: To assess the in vitro functional androgen agonist activity of the compounds.
-
Methodology: C2C12 myoblast cells are cultured and treated with varying concentrations of the test compounds. The differentiation of these cells into osteoblasts, a process regulated by androgen receptor activation, is measured to determine the half-maximal effective concentration (EC50).[3]
-
-
AR Reporter Gene Assays:
-
Objective: To evaluate the ability of the compounds to activate AR-mediated gene transcription.
-
Methodology: Cells (e.g., ZR-75-1 breast cancer cells) are transfected with a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with the test compounds, and the reporter gene activity is measured to quantify the level of AR activation.[5]
-
In Vivo Assays
-
Castrated Rat Model for Anabolic and Androgenic Activity:
-
Objective: To assess the tissue-selective anabolic and androgenic effects of the compounds in a living organism.
-
Methodology: Immature male rats are castrated to remove the influence of endogenous androgens. The animals are then treated with the test compounds, typically via oral gavage. The weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) are measured and compared to control groups.[3]
-
-
Breast Cancer Xenograft Models:
-
Objective: To evaluate the antitumor efficacy of the compounds in a cancer model.
-
Methodology: Human breast cancer cells (e.g., AR/ER+ patient-derived xenografts) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.[2][6]
-
Structural Activity Relationship (SAR) Insights
While a detailed SAR study of a series of RAD140 analogs is not extensively published, key structural features contributing to its activity can be inferred from its discovery and the broader knowledge of nonsteroidal SARMs.
The core of RAD140 is a 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry.[7][8] The SAR of RAD140 can be dissected by considering the substitutions around this central ring and the chiral center.
-
The Phenylacetonitrile Moiety: The 2-chloro-3-methyl-4-cyanophenyl group is crucial for binding to the androgen receptor. The cyano group is a common feature in many SARMs and acts as a key hydrogen bond acceptor. The chloro and methyl substituents likely contribute to optimizing the electronic and steric properties for a snug fit within the AR ligand-binding pocket.
-
The Oxadiazole Ring: This heterocyclic ring serves as a rigid linker connecting the two key phenyl moieties. Its electronic properties and geometry are important for the overall conformation of the molecule.
-
The Cyanophenyl Group: The 4-cyanophenyl group at the other end of the oxadiazole is another important pharmacophoric element, likely involved in additional interactions within the AR binding site.
-
The Chiral Hydroxypropylamino Linker: The (1R,2S)-1-amino-2-hydroxypropyl chain connecting the phenylacetonitrile moiety to the rest of the molecule is critical for its high affinity and agonist activity. The specific stereochemistry at the two chiral centers is essential for proper orientation within the receptor. Modifications to this linker, such as altering the stereochemistry or the length of the alkyl chain, would be expected to significantly impact biological activity.
Signaling Pathways
RAD140 exerts its anticancer effects through the modulation of key signaling pathways, primarily the androgen receptor and estrogen receptor pathways in breast cancer.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
In AR/ER+ breast cancer, RAD140 acts as a potent AR agonist.[5] This leads to the activation of AR target genes.[2] A key and distinct mechanism of action for RAD140 is the AR-mediated suppression of the ER signaling pathway, including the downregulation of the ESR1 gene, which encodes for the estrogen receptor alpha.[2][6] This dual action of activating AR signaling while inhibiting ER signaling contributes to its potent antitumor activity.[2]
Caption: Signaling pathway of RAD140 in AR/ER+ breast cancer.
Conclusion
RAD140 is a selective androgen receptor modulator with a distinct mechanism of action that makes it a promising candidate for anticancer therapy, particularly in breast cancer. While detailed SAR studies on a broad series of its analogs are limited in the public domain, the available data on RAD140 itself provides valuable insights into the key structural features required for high-affinity binding to the androgen receptor and potent, tissue-selective agonist activity. Further research into the synthesis and evaluation of novel RAD140 analogs could lead to the development of even more effective and safer anticancer agents. This guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor–Positive Breast Cancer Models with a Distinct Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-based Assay Development for Anticancer Agent RAD140
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD140, also known as Testolone, is a nonsteroidal selective androgen receptor modulator (SARM). In the context of oncology, RAD140 has demonstrated a distinct mechanism of action, particularly in androgen receptor (AR) and estrogen receptor (ER) positive (AR/ER+) breast cancer models. It functions as a potent AR agonist in breast cancer cells, which leads to the suppression of the ER signaling pathway, including the downregulation of the ESR1 gene, which codes for the estrogen receptor.[1][2][3] This unique activity suggests its potential as a novel therapeutic agent for AR/ER+ breast cancer.
These application notes provide a comprehensive guide to developing and executing key cell-based assays to evaluate the efficacy and mechanism of action of RAD140. The protocols are designed for researchers in drug discovery and cancer biology, offering detailed methodologies for assessing cell viability, apoptosis, and cell cycle progression in response to RAD140 treatment.
Mechanism of Action of RAD140 in AR/ER+ Breast Cancer
RAD140 binds to the androgen receptor with high affinity and specificity.[1][4] In AR/ER+ breast cancer cells, this binding activates the AR pathway. The activation of AR by RAD140 leads to the suppression of the ER pathway, a critical driver of proliferation in this breast cancer subtype. A key part of this suppression is the profound decrease in the mRNA expression of ESR1.[1][2] This dual action—activating a tumor-suppressing pathway (AR in this context) while inhibiting a tumor-promoting pathway (ER)—forms the basis of its anticancer effect.
Below is a diagram illustrating the proposed signaling pathway of RAD140 in AR/ER+ breast cancer cells.
Caption: Proposed signaling pathway of RAD140 in AR/ER+ breast cancer cells.
Experimental Protocols
The following are detailed protocols for essential cell-based assays to characterize the anticancer properties of RAD140.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product is quantified spectrophotometrically.[5][6][7]
Workflow for MTT Assay
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating:
-
Culture AR/ER+ breast cancer cell lines (e.g., ZR-75-1, T-47D) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of RAD140 in DMSO.
-
Perform serial dilutions of RAD140 in culture media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of RAD140. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the RAD140 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Logical Relationship in Annexin V/PI Staining
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor–Positive Breast Cancer Models with a Distinct Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 4. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for Anticancer Agent RAD140 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD140, also known as testolone, is a non-steroidal selective androgen receptor modulator (SARM). In the context of oncology, it has demonstrated potential as an anticancer agent, particularly for androgen and estrogen receptor-positive (AR+/ER+) breast cancer. Unlike traditional androgens, RAD140 exhibits tissue-selective agonist activity, which may offer a more favorable therapeutic window.
The primary mechanism of action for RAD140 in AR+/ER+ breast cancer involves the activation of the androgen receptor (AR). This activation leads to a distinct downstream signaling cascade that includes the suppression of the estrogen receptor alpha (ESR1) gene.[1][2] This dual action of activating a tumor-suppressive pathway (AR signaling in this context) while inhibiting a key tumor-promoting pathway (ER signaling) makes RAD140 a compound of significant interest for endocrine-resistant breast cancers.[3]
These application notes provide a comprehensive guide for the in vitro use of RAD140, including recommended dosage for various breast cancer cell lines, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Data Presentation: In Vitro Activity of RAD140
The antiproliferative effects of RAD140 are highly dependent on the expression level of the androgen receptor in breast cancer cells. Cell lines with high AR expression are generally more sensitive to RAD140-mediated growth inhibition.
| Cell Line | AR/ER Status | Effect of RAD140 | Effective Concentration for Growth Inhibition | Reference |
| MCF-7 | AR-Low / ER+ | No significant effect on cell proliferation. | Not Applicable | [3] |
| T-47D | AR-Low / ER+ | No significant effect on cell proliferation. | Not Applicable | [3] |
| CAMA-1 | AR-High / ER+ | Significant reduction in cell growth. | Not specified, but effective. | [3] |
| HCC1419 | AR-High / ER+ | Significant reduction in cell growth. | Not specified, but effective. | [3] |
| ZR-75-1 | AR+ / ER+ | Potent AR agonist activity demonstrated. | Not specified for IC50, but activity confirmed. | [4] |
| HCC1428-LTED | AR+ / ER+ | Inhibition of proliferation in endocrine-resistant model. | 10 nM - 100 nM | [5] |
Note: Specific IC50 values for RAD140 across a broad panel of breast cancer cell lines are not widely published. The data reflects the observed antiproliferative effects at tested concentrations. Researchers should perform dose-response curves to determine the precise IC50 for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
RAD140 Mechanism of Action in AR+/ER+ Breast Cancer
Caption: RAD140 activates AR, leading to nuclear translocation and modulation of gene expression.
Experimental Workflow for Evaluating RAD140 Efficacy
Caption: A structured workflow for characterizing the cellular effects of RAD140 in vitro.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol determines the concentration of RAD140 that inhibits cell metabolic activity by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., CAMA-1, ZR-75-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
RAD140 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of RAD140 in complete medium. Concentrations could range from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the RAD140 dilutions. Include a vehicle control (DMSO concentration matched to the highest RAD140 dose).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protein Expression Analysis (Western Blot)
This protocol assesses changes in protein levels related to RAD140's mechanism of action.
Materials:
-
6-well cell culture plates
-
RAD140
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-ERα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-H2A.X, anti-Bcl-2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed 5x10^5 cells per well in 6-well plates. After 24 hours, treat with RAD140 (e.g., at 100 nM) and a vehicle control for 24-48 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control (β-actin).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol evaluates the effect of RAD140 on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
RAD140
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with RAD140 (e.g., 100 nM) and vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by RAD140.
Materials:
-
6-well cell culture plates
-
RAD140
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with RAD140 (e.g., 100 nM for 48-72 hours) as described for cell cycle analysis.[1]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. Quantify the percentage of apoptotic cells. After prolonged treatment (e.g., 2 weeks) at 100 nM, RAD140 has been shown to increase the number of annexin V/PI-positive cells in endocrine-resistant models.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of Androgen Receptor Elicits Context-Specific Effects in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Anticancer Agent AC-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-140 is a novel investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism. By inhibiting key components of this pathway, AC-140 represents a promising therapeutic strategy for cancers exhibiting aberrant PI3K/AKT activation.
High-throughput screening (HTS) is a fundamental component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. This document provides detailed application notes and protocols for a suite of high-throughput screening assays designed to characterize the activity of AC-140 and similar compounds. The assays described herein are suitable for primary screening, dose-response analysis, and secondary validation. They include both biochemical and cell-based formats to provide a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.
Mechanism of Action and Signaling Pathway
AC-140 is designed to inhibit the PI3K/AKT signaling pathway. This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to increased cell proliferation and survival.
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of AC-140.
High-Throughput Screening Workflow
The HTS workflow for AC-140 and analogous compounds is designed as a tiered approach, starting with a broad primary screen to identify initial "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.
Application Notes and Protocols for Anticancer Agent 140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 140, identified as compound 3 in the referenced literature, is a novel derivative of benzylidinemalononitrile.[1][2] Its potential as an anticancer agent has been suggested through extensive in silico evaluations, including molecular docking and simulation studies. These computational analyses predict that this compound may exhibit therapeutic activity, particularly against breast cancer, by interacting with key cancer-related protein targets.[1][2]
Important Note: All available data on this compound is currently from computational models. No in vitro or in vivo experimental studies have been published. Therefore, the following protocols for the preparation of a stock solution are based on general laboratory procedures for novel, hydrophobic small molecules of a similar chemical class and should be considered as a starting point for experimental validation. The predicted mechanisms of action also await experimental confirmation.
Quantitative Data Summary
As all evaluations of this compound have been computational, the available quantitative data is predictive. The table below summarizes the key in silico findings from the foundational study.
| Parameter | Predicted Outcome/Value | Target Protein(s) for Docking Studies | Reference |
| Anticipated Biological Activity | Antineoplastic, Antiparasitic | Not Applicable | [1][3] |
| Predicted Potency (Breast Cancer) | High | Epidermal Growth Factor Receptor (EGFR), Human Farnesyl Pyrophosphate Synthase (FPPS), Human Epidermal Growth Factor Receptor 2 (HER2) | [1][2] |
| Molecular Formula | C₂₀H₂₆N₂O | Not Applicable | |
| Molecular Weight | 310.43 g/mol | Not Applicable |
Experimental Protocols
The following are generalized protocols for the preparation of a stock solution of a novel, likely hydrophobic, compound such as this compound for use in initial in vitro screening assays.
Protocol: Preparation of a 10 mM Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent for subsequent dilution in cell culture media.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-handling: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.10 mg of this compound into the tube.
-
Calculation Note: To make a 10 mM solution from a compound with a molecular weight of 310.43 g/mol , you need 3.1043 mg per 1 mL of solvent.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the concentrated stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation that can occur when a concentrated organic solution is rapidly diluted into an aqueous medium, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution.
-
Final Dilution: Add the required volume of the 1 mM intermediate solution to the cell culture plates containing cells and medium to achieve the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
-
Solvent Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v).
Visualizations
Caption: In Silico Evaluation Workflow for this compound.
Caption: General Workflow for Stock Solution Preparation.
References
Application Notes and Protocols for Efficacy Testing of Anticancer Agent 140 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the novel investigational drug, Anticancer Agent 140. The selection of an appropriate animal model is a critical step in the preclinical assessment of any new therapeutic agent.[1][2][3] This document outlines the rationale for selecting specific models, detailed experimental procedures, and methods for data analysis and interpretation to guide researchers in designing robust and reproducible studies.
The protocols described herein are based on established methodologies for in vivo anticancer drug screening and are intended to be adapted to the specific characteristics of this compound and the tumor types under investigation.[4][5][6]
Recommended Animal Models
The choice of animal model is paramount for the successful preclinical evaluation of an anticancer agent and should be guided by the scientific question being addressed.[3][7] For a comprehensive assessment of this compound, a multi-model approach is recommended, incorporating both xenograft and syngeneic models.
-
Human Tumor Xenograft Models: These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[2][3][8] They are widely used to assess the direct antitumor activity of a compound against human cancers.
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[2][8] This model is cost-effective and allows for high-throughput screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[1][9][10][11] PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical efficacy.[1][11]
-
-
Syngeneic Models: These models utilize transplantable tumors derived from the same inbred mouse strain, meaning the tumor and the host are immunologically compatible.[2] This allows for the evaluation of this compound in the context of a fully competent immune system, which is crucial for assessing potential immunomodulatory effects.
Data Presentation
Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.
Table 1: In Vivo Efficacy of this compound in Human Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, PO | 1520 ± 155 | - | +2.5 |
| This compound | 25 | Daily, PO | 850 ± 98 | 44.1 | -1.8 |
| This compound | 50 | Daily, PO | 425 ± 55 | 72.0 | -4.2 |
| Gemcitabine | 60 | Twice weekly, IP | 610 ± 72 | 59.9 | -8.5 |
Table 2: Antitumor Activity of this compound in a Syngeneic Murine Colon Carcinoma Model (CT26)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 18) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | Daily, IV | 1850 ± 210 | - | 0/10 |
| This compound | 40 | Daily, IV | 780 ± 95 | 57.8 | 1/10 |
| Anti-PD-1 Antibody | 10 | Twice weekly, IP | 925 ± 110 | 50.0 | 2/10 |
| This compound + Anti-PD-1 | 40 + 10 | As monotherapy | 315 ± 48 | 83.0 | 5/10 |
Experimental Protocols
Protocol 1: Subcutaneous Human Tumor Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound against a human cancer cell line xenograft in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)[8]
-
Matrigel or similar basement membrane matrix
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard-of-care chemotherapy (e.g., Gemcitabine)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Drug Administration: Administer this compound, vehicle control, or standard-of-care drug according to the specified dose and schedule (e.g., daily oral gavage).
-
Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Protocol 2: Orthotopic Patient-Derived Xenograft (PDX) Efficacy Study
Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.
Materials:
-
Freshly resected human tumor tissue
-
NOD/SCID or other severely immunodeficient mice[10]
-
Surgical instruments
-
This compound and vehicle control
-
Imaging system (e.g., bioluminescence or fluorescence imaging, if the PDX model is tagged)
Procedure:
-
PDX Establishment: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor into the appropriate orthotopic location in the mice (e.g., pancreas for pancreatic cancer).
-
Tumor Engraftment and Monitoring: Monitor tumor engraftment and growth using non-invasive imaging or palpation.
-
Randomization and Treatment: Once tumors are established and reach a designated size, randomize mice into treatment and control groups.
-
Drug Administration and Monitoring: Administer this compound or vehicle and monitor tumor growth and animal health as described in Protocol 1.
-
Endpoint and Analysis: At the end of the study, collect tumors for histological and molecular analysis to assess the drug's effect on the tumor microenvironment.
Visualizations
Signaling Pathway Diagram
Assuming this compound is a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, a common target in oncology.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy testing of this compound.
Logical Relationship Diagram
Caption: Logical flow from drug administration to potential clinical benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. [Preclinical evaluation of anticancer drugs: a model remaining a model!] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The role of mouse tumour models in the discovery and development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Anticancer Agent 140
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular effects of a novel investigational compound, Anticancer Agent 140, using flow cytometry. The primary applications covered are the analysis of apoptosis induction and cell cycle perturbation in cancer cell lines.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various malignancies. Understanding its mechanism of action is crucial for further development. Flow cytometry is a powerful technique for elucidating the effects of anticancer agents on cell populations.[1][2] It allows for the rapid, quantitative analysis of individual cells, providing insights into critical cellular processes such as apoptosis and cell cycle progression.[3] These analyses are fundamental in characterizing the cytotoxic and cytostatic effects of new therapeutic compounds.
This document outlines standardized protocols for treating cancer cells with this compound and subsequently analyzing them by flow cytometry for apoptosis and cell cycle distribution.
Key Applications
-
Apoptosis Induction Assay: To quantify the extent of programmed cell death induced by this compound.
-
Cell Cycle Analysis: To determine the effect of this compound on the progression of cells through the different phases of the cell cycle.
Data Presentation
Table 1: Apoptosis Induction in MCF-7 Cells Treated with this compound for 48 Hours
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| This compound | 1 | 10.2 ± 1.1 | 3.5 ± 0.6 | 86.3 ± 1.5 |
| This compound | 5 | 25.8 ± 2.3 | 8.1 ± 1.2 | 66.1 ± 3.1 |
| This compound | 10 | 45.1 ± 3.5 | 15.6 ± 2.0 | 39.3 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution in HCT116 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 | 1.5 ± 0.4 |
| This compound | 1 | 65.8 ± 3.1 | 20.5 ± 2.0 | 13.7 ± 1.8 | 3.1 ± 0.7 |
| This compound | 5 | 78.4 ± 4.0 | 12.3 ± 1.5 | 9.3 ± 1.1 | 8.9 ± 1.2 |
| This compound | 10 | 70.1 ± 3.8 | 10.2 ± 1.3 | 8.7 ± 1.0 | 11.0 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by Annexin V/PI Staining
This protocol details the steps to quantify apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains floating dead cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using 500 µL of 0.25% Trypsin-EDTA.[4]
-
Combine the detached cells with the corresponding culture medium in the 15 mL tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound as described in Protocol 1, Step 1 and 2. A 24-hour treatment period is typical for cell cycle analysis.
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 1, Step 3.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity correlates with the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
Mandatory Visualizations
References
- 1. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Anticancer Agent 140 in Combination Therapy
Introduction
The term "Anticancer agent 140" has been associated with two distinct investigational drugs: RAD140 , a selective androgen receptor modulator (SARM), and CYC140 (also known as plogosertib), a Polo-like kinase 1 (PLK1) inhibitor. Both agents have shown promise in preclinical and clinical studies, particularly when used in combination with other anticancer therapies to enhance efficacy and overcome resistance. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in exploring the combination therapeutic potential of these two agents.
Part 1: RAD140 in Combination Therapy for AR/ER+ Breast Cancer
Application Note: RAD140 is a nonsteroidal SARM that has demonstrated potent antitumor activity in androgen receptor (AR) and estrogen receptor (ER) positive breast cancer models. Its mechanism of action involves the activation of AR and the subsequent suppression of the ER pathway, including the downregulation of the ESR1 gene. Preclinical studies have shown that combining RAD140 with the CDK4/6 inhibitor palbociclib results in enhanced antitumor efficacy.
Quantitative Data Summary
Table 1: In Vitro Proliferation of Endocrine-Resistant Breast Cancer Cells
| Cell Line | Treatment | Concentration | Inhibition of Proliferation |
| HCC1428 LTED | RAD140 | 10 nmol/L | Comparable to DHT (0.1-10 nmol/L) |
| HCC1428 LTED | RAD140 | 100 nmol/L | Apparent maximal effect |
Data synthesized from preclinical studies.
Table 2: In Vivo Antitumor Activity in AR/ER+ Breast Cancer PDX Models
| PDX Model | Treatment | Result |
| AR/ER+ | RAD140 Monotherapy | Substantial inhibition of tumor growth |
| AR/ER+ | RAD140 + Palbociclib | Improved efficacy compared to monotherapy |
PDX: Patient-Derived Xenograft. Data from preclinical xenograft models.
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Culture: AR/ER+ breast cancer cell lines (e.g., HCC1428 LTED) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of RAD140, palbociclib, or the combination.
-
Assessment: Cell viability is assessed at desired time points (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. Synergism is determined using the combination index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
2. In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Fragments of AR/ER+ breast cancer patient-derived xenografts are implanted subcutaneously into the flanks of the mice.
-
Treatment Groups: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
RAD140 (oral administration)
-
Palbociclib (oral administration)
-
RAD140 + Palbociclib
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Tumor growth inhibition is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RAD140 and Palbociclib signaling pathways in AR/ER+ breast cancer.
Caption: Experimental workflow for in vivo PDX model studies.
Part 2: CYC140 (Plogosertib) in Combination Therapy
Application Note: CYC140 (plogosertib) is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Overexpression of PLK1 is common in various cancers and is associated with poor prognosis.[1][3] Inhibition of PLK1 by CYC140 leads to G2/M cell-cycle arrest and apoptosis in tumor cells.[1] Preclinical data suggests that CYC140 has synergistic effects when combined with various anticancer agents, including chemotherapy and targeted therapies.[4]
Potential Combination Strategies
Based on preclinical findings, promising combination partners for CYC140 include:
-
Chemotherapeutic Agents: Cisplatin, Irinotecan[4]
-
Targeted Agents:
-
EGFR inhibitors
-
HDAC inhibitors
-
PI3K pathway inhibitors[4]
-
Experimental Protocols
1. Synergy Assessment in Cancer Cell Lines (In Vitro)
-
Cell Lines: A panel of cancer cell lines relevant to the combination partner (e.g., esophageal cancer for cisplatin/irinotecan, lung cancer for EGFR inhibitors).
-
Treatment: Cells are treated with a matrix of concentrations of CYC140 and the combination agent.
-
Analysis:
-
Cell Viability: Assessed using assays like MTT or CTG after 72-96 hours.
-
Synergy Calculation: Combination Index (CI) is calculated using software like CompuSyn based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Apoptosis: Assessed by flow cytometry using Annexin V/PI staining.
-
Cell Cycle Analysis: Performed by flow cytometry after propidium iodide staining to quantify cells in G2/M phase.
-
2. In Vivo Xenograft Model for Combination Efficacy
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous injection of a relevant cancer cell line (e.g., KYSE-410 esophageal cancer cells).
-
Treatment Protocol:
-
CYC140: Administered orally once daily.[2]
-
Combination Agent: Administered according to its established preclinical dosing schedule (e.g., cisplatin intraperitoneally once a week).
-
-
Pharmacodynamic Markers: Tumor and/or surrogate tissues can be collected to assess PLK1 inhibition (e.g., by measuring phospho-nucleophosmin levels).[2][4]
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
minimizing off-target effects of Anticancer agent 140
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Anticancer Agent 140 and similar investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with anticancer agents?
A1: Off-target effects occur when a drug interacts with unintended molecules or cellular pathways, in addition to its intended therapeutic target.[1][2] These unintended interactions can lead to a range of adverse outcomes, including toxicity to healthy cells, reduced therapeutic efficacy, and the development of drug resistance.[3][4] For anticancer agents, which are often potent cytotoxic compounds, minimizing off-target effects is crucial to improve the safety profile and overall effectiveness of the treatment.[5] Understanding and addressing these effects early in development can prevent costly failures in later clinical trial stages.[3][4][6]
Q2: How can our lab begin to experimentally identify potential off-target effects of this compound?
A2: A systematic approach is recommended to identify off-target effects. Initial steps include:
-
Broad-Spectrum Screening: Utilize high-throughput screening (HTS) methods to test the agent against a large panel of related and unrelated molecular targets.[1] For kinase inhibitors, this would involve a comprehensive kinome scan.[7][8]
-
Cell-Based Assays: Compare the cytotoxic effects of Agent 140 on cancer cell lines that express the intended target versus those that do not. Unexpected toxicity in target-negative cells suggests off-target activity.
-
Genetic Screening: Employ technologies like CRISPR-Cas9 to knock out the intended target gene in a sensitive cancer cell line.[1][3] If Agent 140 still exhibits cytotoxicity in these knockout cells, it indicates that its efficacy is at least partially due to off-target effects.[3][4]
-
Phenotypic Screening: Assess the broader effects of the compound on cellular phenotypes beyond simple viability, which can provide clues into the pathways being affected.[1]
Q3: We are observing cytotoxicity in our control (non-cancerous) cell lines. How can we determine if this is an on-target or off-target effect?
A3: Toxicity in non-cancerous cells can be either "on-target, off-tumor" (the target is present and essential in healthy tissue) or "off-target" (the drug is hitting other critical pathways). To distinguish between these:
-
Target Expression Analysis: Confirm if the intended target of Agent 140 is expressed in the affected control cell lines. If the target is absent, the toxicity is likely due to off-target effects.
-
Dose-Response Comparison: Compare the concentration of Agent 140 required to induce toxicity in cancer cells versus control cells. A large therapeutic window (high toxicity in cancer cells, low toxicity in controls) is desirable. If the toxic concentrations are similar, it may indicate a general cytotoxic mechanism or an on-target effect in essential pathways common to both cell types.
-
Rescue Experiments: If possible, overexpress the intended target in the control cells. If this exacerbates the toxicity, it suggests an on-target effect. Conversely, if a downstream effector of an off-target pathway can be modulated to rescue the cells, it points to an off-target mechanism.
Q4: What strategies can be employed to minimize the off-target effects of this compound?
A4: Minimizing off-target effects is a key aspect of drug development.[1] Strategies include:
-
Rational Drug Design: Use computational and structural biology to modify the chemical structure of Agent 140 to improve its specificity for the intended target.[1]
-
Dose Optimization: Determine the lowest effective dose that maintains on-target activity while minimizing off-target toxicity through careful dose-response studies.
-
Combination Therapy: Combine Agent 140 with other drugs that may allow for a lower, less toxic dose of Agent 140 to be used.[6] For instance, RAD140 has shown improved efficacy when combined with palbociclib.[9][10]
-
Targeted Drug Delivery: Utilize nanocarrier systems to selectively deliver Agent 140 to tumor cells, reducing its exposure to healthy tissues and thus minimizing off-target toxicities.[5]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Target-Negative Cell Lines
This guide addresses situations where Agent 140 shows significant cell-killing activity in cell lines that do not express the intended molecular target.
| Symptom | Possible Cause | Suggested Action |
| High cytotoxicity in multiple target-negative cell lines. | Agent 140 has one or more potent off-targets that are essential for cell survival. | 1. Perform a broad-spectrum kinase or protein panel screening to identify potential off-targets. 2. Use a genetic approach (e.g., CRISPR screen) to identify genes that, when knocked out, confer resistance to Agent 140.[3] 3. Consider chemical proteomics to pull down binding partners of the agent. |
| Cytotoxicity varies significantly between different target-negative cell lines. | The off-target is expressed at different levels in various cell lines, or the off-target is part of a pathway that is more critical in certain cellular contexts. | 1. Analyze the gene expression profiles of the sensitive vs. resistant target-negative cell lines to find correlating expression patterns of potential off-targets. 2. Validate the identified off-target with siRNA or knockout experiments. |
| Agent 140 induces a different cell death morphology (e.g., apoptosis vs. necrosis) in target-negative cells compared to target-positive cells. | The on-target and off-target effects trigger distinct cell death pathways. | 1. Perform mechanistic studies (e.g., Western blot for apoptosis markers, cell cycle analysis) in both cell types to characterize the different pathways. 2. This information can be valuable for understanding the full mechanism of action. |
Guide 2: High Variability in Experimental Replicates
This guide provides steps to troubleshoot inconsistent results in cell-based assays with Agent 140.
| Symptom | Possible Cause | Suggested Action |
| Large error bars in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Inconsistent cell seeding density.[11] 2. Instability of Agent 140 in culture media. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before plating and automate cell counting if possible. Maintain appropriate cell density to avoid nutrient depletion or saturation.[11] 2. Test the stability of Agent 140 over the course of the experiment. Consider preparing fresh solutions for each experiment.[12] 3. Avoid using the outer wells of plates or fill them with sterile media/PBS to create a humidity barrier. |
| Inconsistent IC50 values across different experimental runs. | 1. Variation in cell passage number or health. 2. Lot-to-lot variability of Agent 140 or assay reagents. 3. Inconsistent incubation times. | 1. Use cells within a defined low-passage number range. Regularly check for mycoplasma contamination. 2. Qualify new lots of compound and reagents against a standard. 3. Use a calibrated timer and process plates consistently. Automate liquid handling where possible.[11] |
Experimental Protocols & Data Presentation
Protocol 1: Kinase Profiling for Off-Target Identification
This protocol outlines a general method for screening Agent 140 against a panel of protein kinases to identify off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically starting from a high concentration (e.g., 10 µM).
-
Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). In each well, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted Agent 140 or a control vehicle (DMSO) to the appropriate wells. Include a known inhibitor for each kinase as a positive control.
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. The signal (e.g., luminescence, fluorescence) is typically inversely proportional to the amount of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of Agent 140. Plot the results to determine the IC50 for any inhibited off-target kinases.
Sample Data: Kinase Selectivity Profile of Agent 140 (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM | On-Target/Off-Target |
| Target Kinase A | Intended Target | 95% | On-Target |
| Kinase B | Tyrosine Kinase | 2% | Off-Target |
| Kinase C | Ser/Thr Kinase | 8% | Off-Target |
| Kinase D | Ser/Thr Kinase | 78% | Significant Off-Target |
| Kinase E | Lipid Kinase | 15% | Off-Target |
| Kinase F | Tyrosine Kinase | 62% | Significant Off-Target |
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details how to measure the cytotoxic effects of Agent 140 on adherent cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of Agent 140 (e.g., from 0.01 nM to 100 µM). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the results on a log scale to calculate the IC50 value.
Sample Data: IC50 Values of Agent 140 in Different Cell Lines
| Cell Line | Target Expression | IC50 (µM) | Notes |
| Cancer Line A | High | 0.05 | Expected on-target efficacy |
| Cancer Line B | Low | 5.2 | Low on-target sensitivity |
| Cancer Line C | None | 0.5 | Suggests potent off-target effect |
| Normal Fibroblasts | Low | 15.8 | Indicates some therapeutic window |
| Normal Keratinocytes | None | 0.8 | Potential for off-target toxicity |
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sfpo.com [sfpo.com]
inconsistent results with Anticancer agent 140 assays
This guide provides troubleshooting assistance for researchers encountering inconsistent results during in vitro assays with Anticancer Agent 140. It includes frequently asked questions, detailed troubleshooting tables, experimental protocols, and workflow diagrams to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my results between experiments? A1: Inconsistency in anticancer drug screening is a known challenge.[1] Variability can stem from several sources, including cell culture conditions (e.g., passage number, cell density, contamination), procedural differences (e.g., incubation times, pipetting technique), and reagent stability.[2][3] It is crucial to standardize all aspects of the experimental protocol.
Q2: My IC50 value for Agent 140 differs from published data. What could be the cause? A2: Discrepancies in IC50 values are common and can be attributed to differences in cell lines, culture media, assay protocols (e.g., drug exposure time), and even the specific endpoint measured.[4][5] Many assays measure growth inhibition rather than cell death, which can lead to different interpretations.[6][7] Ensure your experimental conditions precisely match those of the reference data.
Q3: Can the tested drug, Agent 140, interfere with the assay itself? A3: Yes, test compounds can interfere with assay components. For example, some compounds can chemically reduce the MTT reagent, leading to a false positive signal of high cell viability.[3][8] It is recommended to run a control well with the drug in media without cells to check for direct chemical interactions.[3]
Q4: What is the "edge effect" and could it be affecting my 96-well plate assays? A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate evaporate more quickly, leading to increased concentrations of media components and the test agent.[2] This can cause erratic results in the outer wells. To mitigate this, a common practice is to fill the outer wells with sterile water or PBS and not use them for experimental data.[2]
Troubleshooting Guides
Cell Viability (MTT) Assay
Many cytotoxicity assays do not directly measure cell viability but rather reflect metabolic activity or cell number.[6] Inconsistent results are a frequent issue.
Example of Inconsistent MTT Assay Data
| Agent 140 Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD | Std. Dev. | CV (%) |
| 0 (Control) | 1.15 | 1.19 | 1.17 | 1.17 | 0.02 | 1.7% |
| 1 | 0.95 | 0.85 | 0.99 | 0.93 | 0.07 | 7.8% |
| 10 | 0.55 | 0.75 | 0.58 | 0.63 | 0.11 | 17.1% |
| 50 | 0.23 | 0.19 | 0.35 | 0.26 | 0.08 | 32.0% |
| 100 | 0.15 | 0.14 | 0.16 | 0.15 | 0.01 | 6.7% |
| A high Coefficient of Variation (CV > 15%) in replicates, as seen at 10 µM and 50 µM, indicates a problem with assay consistency. |
Troubleshooting Common MTT Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Absorbance in Blanks | - Contamination of media with bacteria or yeast.- Media contains reducing agents (e.g., phenol red).[8] | - Use fresh, sterile media and reagents; practice sterile technique.- Use a serum-free medium during MTT incubation or run appropriate controls.[8] |
| Low Absorbance Readings | - Cell number per well is too low.- Incubation time with MTT reagent is too short.- Incomplete solubilization of formazan crystals.[8] | - Optimize cell seeding density; ensure cells are in the logarithmic growth phase.- Increase incubation time until purple crystals are visible in cells.- Ensure complete dissolution of crystals by gentle pipetting or longer incubation with the solubilizing agent.[8] |
| High Variability Between Replicates | - Inaccurate pipetting or inconsistent cell seeding.[2]- "Edge effect" in the 96-well plate.[2]- Cells detaching during media changes or reagent addition. | - Calibrate pipettes; ensure homogenous cell suspension before plating.[9]- Avoid using the outer wells of the plate for data; fill them with sterile liquid instead.[2]- Add and remove liquids gently, especially with weakly adherent cell lines. |
| Absorbance Increases with Drug Dose | - The compound is chemically interacting with and reducing the MTT reagent.[3]- The drug induces a stress response that increases cellular metabolic activity at lower concentrations.[3] | - Run controls with the compound in cell-free media to test for chemical interference.[3]- Visually inspect cells under a microscope for morphological signs of cytotoxicity.- Consider an alternative viability assay (e.g., Neutral Red).[3] |
Apoptosis Assay (Annexin V / Propidium Iodide)
Troubleshooting Common Apoptosis Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Percentage of Apoptotic Cells in Negative Control | - Mechanical stress during cell harvesting (e.g., over-trypsinization).[10]- Cells were overgrown or starved before the experiment.[10]- Poor compensation settings causing spectral overlap. | - Use a gentle, EDTA-free dissociation enzyme like Accutase.[10] For adherent cells, allow a 30-45 minute recovery period after detachment before staining.[11]- Use healthy, log-phase cells for experiments.[10]- Prepare single-stain controls to set compensation correctly.[10] |
| No Apoptotic Cells in Treatment Group | - Drug concentration or incubation time was insufficient.[10]- Apoptotic cells detached and were lost in the supernatant during washing.[10]- Annexin V binding buffer is missing Ca²⁺ or was prepared incorrectly. | - Perform a dose-response and time-course experiment to find optimal conditions.[10]- Collect and include the supernatant when harvesting cells for analysis.[10]- Ensure the use of a 1X Binding Buffer containing calcium, as Annexin V binding is Ca²⁺-dependent.[12] |
| Most Cells are Double Positive (Late Apoptotic/Necrotic) | - Drug concentration was too high or treatment time was too long, causing rapid cell death.[13]- Harsh cell handling created membrane damage.[10] | - Reduce drug concentration or shorten the incubation period.[13]- Handle cells gently; avoid vigorous vortexing or high-speed centrifugation.[14] |
| Spectral Overlap with GFP-Expressing Cells | - The FITC channel used for Annexin V has spectral overlap with GFP. | - Use an Annexin V conjugate with a different fluorochrome (e.g., PE, APC, or Alexa Fluor 647) that does not overlap with GFP.[10] |
Cell Cycle Assay (Propidium Iodide Staining)
Troubleshooting Common Cell Cycle Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of G0/G1, S, and G2/M Peaks | - Flow rate was too high, increasing the coefficient of variation (CV).[15]- Cell clumps or aggregates are being analyzed.- Inappropriate fixation method. | - Use the lowest possible flow rate on the cytometer.[15]- Filter the cell suspension through a nylon mesh before analysis to remove clumps.- Ethanol fixation generally provides better resolution than aldehyde-based methods. |
| High Background Signal | - Inadequate RNase treatment, causing PI to bind to double-stranded RNA. | - Ensure sufficient RNase concentration and incubation time to degrade all RNA. |
| Weak Fluorescence Signal | - Insufficient PI concentration or incubation time.- Low cell number acquired. | - Optimize PI concentration and ensure adequate incubation time (e.g., 15-30 minutes).- Acquire a sufficient number of events (e.g., >10,000) for robust analysis.[11] |
| Absence of G2/M Peak | - Cells are not proliferating due to contact inhibition (over-confluence) or poor culture conditions.[15] | - Ensure cells are seeded at a density that prevents confluence during the experiment.[16]- Use fresh media and optimal culture conditions to ensure cells are actively cycling.[16] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from protocols described in[8].
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of media containing the desired drug concentrations. Include "untreated" and "media only" (blank) controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the media. Add 100 µL of MTT solvent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay
Adapted from protocols described in[10][17].
-
Cell Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time and concentration.
-
Cell Harvesting: Collect both floating (from supernatant) and adherent cells. For adherent cells, wash with PBS and detach using an EDTA-free enzyme (e.g., Accutase).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry. Do not wash cells after staining.[10]
-
Healthy cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Protocol 3: Propidium Iodide Cell Cycle Analysis
Adapted from protocols described in[14][15].
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample following treatment with this compound.
-
Fixation: Wash the cells with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze by flow cytometry. Use a low flow rate to ensure accurate DNA content measurement.[15] Gate out doublets and aggregates for a clean histogram.
Visualizations: Workflows and Pathways
Caption: A troubleshooting workflow to diagnose inconsistent assay results.
Caption: A standard experimental workflow for anticancer drug screening.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. Revisiting inconsistency in large pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 17. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Mitigating the Toxicity of Anticancer Agent 140
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the toxicity of the hypothetical cytotoxic compound, Anticancer Agent 140, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Preclinical studies in rodent models typically reveal a range of toxicities associated with this compound, primarily affecting rapidly dividing cells. The most common dose-limiting toxicities include myelosuppression (neutropenia and thrombocytopenia), gastrointestinal distress (nausea, vomiting, and diarrhea), and nephrotoxicity.[1][2] Histopathological analysis often shows damage to the bone marrow, intestinal lining, and renal tubules.
Q2: Are there any known mechanisms for the toxicity of this compound?
A2: While the specific pathways for this compound are under investigation, its toxicity profile is consistent with other cytotoxic agents that induce cellular damage through the generation of reactive oxygen species (ROS) and the initiation of apoptosis in healthy, rapidly dividing cells.[3] Off-target effects on signaling pathways crucial for normal cell survival and proliferation are also a likely contributor.
Q3: What are some initial strategies to consider for reducing the toxicity of this compound?
A3: Several strategies can be employed to mitigate the side effects of potent anticancer agents.[4][5] These include:
-
Co-administration of cytoprotective agents: Compounds like amifostine have shown efficacy in protecting normal tissues from the damaging effects of chemotherapy.[6]
-
Novel drug delivery systems: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure of healthy organs.[7][8][9][10]
-
Supportive care measures: Ensuring adequate hydration and nutritional support can help manage gastrointestinal side effects.[4][11]
Q4: How can I design an effective animal study to evaluate a toxicity reduction strategy for this compound?
A4: A well-designed preclinical study is crucial for assessing the efficacy of a toxicity-reducing approach. Key elements of the experimental design should include:
-
Establishing the maximum tolerated dose (MTD) of this compound alone.
-
Including control groups (vehicle control, this compound alone).
-
Administering the protective agent or utilizing the novel delivery system in combination with this compound.
-
Monitoring animal weight, behavior, and clinical signs of toxicity.
-
Collecting blood samples for hematological and biochemical analysis at predetermined time points.
-
Performing histopathological examination of key organs (e.g., bone marrow, kidneys, intestines) at the end of the study.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in the Treatment Group
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage Calculation | Double-check all dosage calculations, including conversions from body weight to body surface area if applicable.[2] |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the delivery vehicle is not contributing to the observed toxicity. |
| Animal Health Status | Ensure all animals are healthy and within the specified age and weight range before starting the experiment. Underlying health issues can increase sensitivity to the drug. |
| Route of Administration Error | Verify the correct route of administration (e.g., intravenous, intraperitoneal, oral) and ensure proper technique to avoid accidental overdose or tissue damage. |
Issue 2: Inconsistent or Non-significant Reduction in Toxicity Markers
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing of Protective Agent | Perform a dose-response study for the cytoprotective agent to determine the optimal concentration for toxicity reduction without compromising the anticancer efficacy of Agent 140. |
| Timing of Administration | The timing of the protective agent's administration relative to this compound can be critical. Experiment with different administration schedules (e.g., pre-treatment, co-administration, post-treatment). |
| Poor Bioavailability of Protective Agent | Investigate the pharmacokinetic profile of the protective agent to ensure it reaches the target tissues in sufficient concentrations. |
| Variability in Animal Models | Ensure that the animal strain, age, and sex are consistent across all experimental groups to minimize biological variability. |
Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of a study investigating the use of a cytoprotective agent ("Protectant X") and a nanoparticle delivery system to reduce the toxicity of this compound in a murine model.
Table 1: Hematological Toxicity of this compound and Mitigation Strategies
| Treatment Group | Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) |
| Vehicle Control | 5.2 ± 0.8 | 850 ± 120 |
| This compound (10 mg/kg) | 1.1 ± 0.3 | 250 ± 75 |
| Agent 140 + Protectant X | 3.5 ± 0.6 | 600 ± 90 |
| Nano-Agent 140 | 4.1 ± 0.7 | 720 ± 110 |
Table 2: Renal Toxicity Markers
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| Vehicle Control | 20 ± 4 | 0.5 ± 0.1 |
| This compound (10 mg/kg) | 85 ± 15 | 2.1 ± 0.4 |
| Agent 140 + Protectant X | 35 ± 8 | 0.9 ± 0.2 |
| Nano-Agent 140 | 28 ± 6 | 0.7 ± 0.1 |
Experimental Protocols
Protocol 1: Co-administration of a Cytoprotective Agent
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to four groups (n=8 per group): Vehicle Control, this compound alone, Protectant X alone, and this compound + Protectant X.
-
Drug Preparation: Dissolve this compound and Protectant X in appropriate vehicles (e.g., saline, DMSO).
-
Administration:
-
Administer Protectant X (or its vehicle) via intraperitoneal (IP) injection 30 minutes before the administration of this compound.
-
Administer this compound (or its vehicle) via intravenous (IV) injection.
-
-
Monitoring: Record body weight and clinical observations daily for 14 days.
-
Sample Collection: Collect blood via retro-orbital sinus on days 3, 7, and 14 for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, euthanize all animals and collect major organs (kidneys, liver, spleen, intestine) for histopathological examination.
Protocol 2: Evaluation of a Nanoparticle-Based Delivery System
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Group Allocation: Randomly assign mice to three groups (n=8 per group): Vehicle Control, free this compound, and Nano-formulated this compound.
-
Drug Preparation: Prepare the nanoparticle formulation of this compound and the free drug solution.
-
Administration: Administer a single dose of the respective treatments via IV injection.
-
Monitoring and Sample Collection: Follow the procedures outlined in Protocol 1.
-
Biodistribution Study (Optional): In a separate cohort of animals, administer radiolabeled or fluorescently tagged versions of free and nano-formulated this compound to quantify drug accumulation in tumors and healthy tissues over time.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound and a protective agent.
Experimental Workflow
Caption: General experimental workflow for assessing toxicity reduction strategies.
References
- 1. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Antineoplastic Agents - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. nhcancerclinics.com [nhcancerclinics.com]
- 5. researchgate.net [researchgate.net]
- 6. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing the side effects of chemotherapy - ecancer [ecancer.org]
- 8. Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical studies of anticancer agent-incorporating polymer micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pvhomed.com [pvhomed.com]
Technical Support Center: Synthesis of Anticancer Agent 140
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Anticancer Agent 140.
Compound Identification
-
Compound Name: this compound (also denoted as Compound 3)
-
Chemical Name: 2-((4-(diethylamino)benzylidene)malononitrile)
-
CAS Number: 389571-37-3[1]
-
Molecular Formula: C₁₄H₁₅N₃
-
Molecular Weight: 225.29 g/mol
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the recommended microwave-assisted Knoevenagel condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Microwave Power/Time: The reaction may not have reached the necessary activation energy. 2. Inactive Catalyst: The ammonium acetate may be old or degraded. 3. Impure Reactants: Starting aldehyde or malononitrile may contain impurities that inhibit the reaction. 4. Improper Stoichiometry: Incorrect molar ratios of reactants. | 1. Ensure the microwave is set to 320 W and the irradiation time is precisely 30 seconds. If the reaction is incomplete, consider increasing the time in 5-second increments, monitoring by TLC. 2. Use fresh, anhydrous ammonium acetate. 3. Purify the starting materials. 4-(diethylamino)benzaldehyde can be recrystallized from aqueous ethanol. Malononitrile can be distilled under reduced pressure. 4. Carefully measure and use a 1:1 molar ratio of the aldehyde to malononitrile. |
| Formation of Side Products/Impure Product | 1. Overheating/Excessive Reaction Time: Prolonged microwave irradiation can lead to decomposition or side reactions. 2. Self-polymerization of Malononitrile: Can occur in the presence of a base if the aldehyde is not consumed. 3. Hydrolysis of Cyano Groups: Although unlikely in the short, solvent-free reaction, it's a possibility if moisture is present. | 1. Strictly adhere to the 30-second reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the aldehyde is of high purity and the reactants are well-mixed before irradiation. 3. Use anhydrous reagents and store them in a desiccator. |
| Difficulty in Product Purification/Recrystallization | 1. Oily Product: The crude product may not solidify properly if impurities are present. 2. Poor Crystal Formation: The solvent system for recrystallization may not be optimal. | 1. If the crude product is oily, try triturating with cold n-hexane to induce solidification. A primary purification by flash column chromatography (using a hexane/ethyl acetate gradient) may be necessary before recrystallization. 2. The recommended recrystallization solvent is a mixture of ethyl acetate and n-hexane. If crystals do not form, try slowly adding n-hexane to a concentrated ethyl acetate solution of the product at room temperature, then cool in an ice bath. |
| Reaction Not Progressing (Monitored by TLC) | 1. Reagents Not Mixed Properly: In a solvent-free reaction, intimate mixing is crucial. 2. Microwave Malfunction: The microwave may not be delivering the specified power. | 1. Thoroughly grind the aldehyde, malononitrile, and ammonium acetate together in the porcelain dish before irradiation. 2. Test the microwave's power output by heating a known volume of water and measuring the temperature change over time. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yield for the microwave-assisted synthesis is 78%.
Q2: Can this reaction be performed without a microwave?
A2: Yes, an alternative method involves a conventional Knoevenagel condensation. This is achieved by refluxing 4-(diethylamino)benzaldehyde and malononitrile in ethanol with a catalytic amount of a base like 4-methylmorpholine for 2 hours.[2] This method may require a longer reaction time and a different work-up procedure.
Q3: What is the appearance of the final product?
A3: Pure this compound is a red solid.
Q4: How should I monitor the reaction progress?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (3:1 v/v). The product is a colored, UV-active spot with a different Rf value than the starting materials.
Q5: What are the key safety precautions for this synthesis?
A5: Malononitrile is toxic and should be handled with gloves in a well-ventilated fume hood. Microwave synthesis should be conducted with appropriate shielding and caution, as rapid heating can occur. Standard laboratory personal protective equipment (lab coat, safety glasses) should be worn at all times.
Q6: How do I confirm the identity and purity of the synthesized product?
A6: The identity and purity should be confirmed using standard analytical techniques. The reported characterization data includes:
-
Melting Point: 93–95 °C
-
FT-IR (KBr, cm⁻¹): 3045 (Ar C-H), 2210 (CN), 1581 (C=C alkene), 1519 (C=C Ar)
-
¹H NMR (500 MHz, CDCl₃, δ ppm): 7.73 (d, J=8.9 Hz, 2H), 7.45 (s, 1H), 6.66 (d, J=8.9 Hz, 2H), 3.46 (q, J=7.1 Hz, 4H), 1.22 (t, J=7.1 Hz, 6H)
Experimental Protocols & Data
Method 1: Microwave-Assisted Synthesis
This is the primary recommended protocol for the synthesis of this compound.
Experimental Protocol:
-
In a porcelain dish, combine 4-(diethylamino)benzaldehyde (1.222 mmol) and malononitrile (1.222 mmol).
-
Add ammonium acetate (10 mg) as a catalyst.
-
Thoroughly mix the solids.
-
Place the dish in a microwave oven and irradiate at 320 W for 30 seconds.
-
Monitor the reaction completion by TLC (n-hexane/ethyl acetate, 3:1).
-
Allow the reaction mixture to cool to room temperature.
-
Recrystallize the resulting crude solid from a mixture of ethyl acetate and n-hexane to obtain the pure product.
| Parameter | Value |
| Starting Aldehyde | 4-(diethylamino)benzaldehyde |
| Active Methylene Cmpd. | Malononitrile |
| Catalyst | Ammonium Acetate |
| Microwave Power | 320 W |
| Reaction Time | 30 seconds |
| Reported Yield | 78% |
| Purification Method | Recrystallization (Ethyl Acetate/n-hexane) |
Method 2: Conventional Heating (Alternative Protocol)
This protocol provides an alternative for laboratories not equipped with a microwave reactor.[2]
Experimental Protocol:
-
Dissolve 4-(diethylamino)benzaldehyde (8.463 mmol) and malononitrile (8.886 mmol) in ethanol (25 ml) in a round-bottom flask.
-
Add 4-methylmorpholine (0.9 ml) as a catalyst.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, the product precipitates.
-
Collect the solid product by filtration.
-
If necessary, recrystallize from ethyl acetate to obtain pure crystals.
| Parameter | Value |
| Starting Aldehyde | 4-(diethylamino)benzaldehyde |
| Active Methylene Cmpd. | Malononitrile |
| Catalyst | 4-methylmorpholine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2 hours |
| Reported Yield | Not specified (product obtained as a red solid) |
| Purification Method | Filtration, Recrystallization (Ethyl Acetate) |
Visualizations
Caption: Microwave-assisted synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Anticancer Agent 140 Treatment Duration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments aimed at optimizing the treatment duration of Anticancer Agent 140.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: Before optimizing the treatment duration, it is crucial to first establish the optimal concentration range of this compound. This is typically achieved by performing a dose-response assay to determine the IC50 (half-maximal inhibitory concentration) value in your specific cancer cell line model. Treatment duration is a key parameter that can influence the IC50 value, so initial screens might test a standard duration (e.g., 48 or 72 hours).
Q2: How does the mechanism of action of this compound influence the choice of treatment duration?
A2: The mechanism of action is a critical factor. For agents that target specific phases of the cell cycle, shorter, synchronized exposures may be more effective. For compounds that induce apoptosis through slower, cumulative damage, longer treatment durations may be necessary to observe a significant effect. Understanding if the agent is cytostatic (inhibits proliferation) or cytotoxic (induces cell death) will also guide the experimental design.
Q3: Can the optimal treatment duration vary between different cancer cell lines?
A3: Yes, absolutely. The optimal duration can depend on the cell line's doubling time, its specific genetic background, and the expression levels of the drug's target. A rapidly dividing cell line might show effects after a shorter duration, while a slower-growing line may require a longer exposure. It is essential to optimize the duration for each cell line used in your studies.
Q4: What are the key considerations when designing a time-course experiment?
A4: A well-designed time-course experiment should include a range of time points that capture the onset, peak, and potential decline of the drug's effect. Key considerations include:
-
Early time points: To capture initial molecular events (e.g., target engagement, signaling pathway modulation).
-
Intermediate time points: To assess phenotypic changes like cell cycle arrest or the initiation of apoptosis.
-
Late time points: To measure cumulative effects on cell viability and proliferation.
-
Control groups: Including vehicle-treated cells at each time point is critical to account for time-dependent changes in cell health and density.
Q5: Should the media containing this compound be refreshed during long-term experiments?
A5: For experiments extending beyond 72 hours, it is generally recommended to refresh the media to replenish nutrients and remove waste products. When doing so, fresh media containing the appropriate concentration of this compound should be used to ensure continuous exposure. The stability of the compound in culture media over time should also be considered.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate experiments.
-
Question: We are seeing significant differences in the cytotoxic effect of this compound in identical experiments run on different days. What could be the cause?
-
Answer: High variability can stem from several sources. Here are the most common factors to investigate:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered growth rates and drug sensitivity.
-
Initial Seeding Density: Ensure that the initial number of cells plated is consistent across all experiments. Over- or under-confluent cells will respond differently to treatment.[1][2]
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below a cytotoxic threshold for your cell line.[1]
-
Issue 2: The dose-response curve is flat, showing minimal cytotoxic effect even at high concentrations.
-
Question: this compound is not showing the expected cytotoxicity. How can we troubleshoot this?
-
Answer: A flat dose-response curve suggests a lack of efficacy under the tested conditions. Consider the following:
-
Treatment Duration: The selected duration may be too short for the compound to exert its effect. Design a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine if a longer exposure is required.
-
Compound Solubility: Visually inspect the media after adding the agent to ensure it has fully dissolved. Precipitated compound will not be available to the cells. Consider using a different solvent or adjusting the formulation if solubility is an issue.
-
Cell Model: The chosen cell line may be resistant to the agent's mechanism of action. Consider screening a panel of cell lines with different genetic backgrounds.
-
Assay Type: The viability assay being used (e.g., MTT, CellTiter-Glo) may not be suitable. For example, if the agent is primarily cytostatic, an assay measuring metabolic activity might not show a strong signal. Consider using an assay that directly counts cells or measures apoptosis.
-
Issue 3: Significant cell death is observed in the vehicle-treated control wells at later time points.
-
Question: Our control cells are not viable at the 96-hour time point, making it difficult to assess the effect of this compound. What should we do?
-
Answer: This issue, often called "plate edge effects" or nutrient depletion, is common in long-term assays.
-
Optimize Seeding Density: Reduce the initial number of cells plated so they do not become over-confluent by the end of the experiment.
-
Replenish Media: For long-term incubations, perform a partial media change at an intermediate time point (e.g., 48 hours) for all wells (both control and treated).
-
Use Larger Volume of Media: Increasing the volume of media per well can help sustain the cells for longer periods.
-
Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate media components and increase cytotoxicity.
-
Experimental Protocols
Protocol 1: Dose-Response and IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Plating:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[3]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration stock of this compound in complete growth medium.
-
Perform a serial dilution to create a range of 2X concentrations (e.g., 10-point, 3-fold dilutions).
-
Remove the media from the cells and add 100 µL of the appropriate 2X drug dilution to each well. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a standard duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[4]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Time-Course Experiment for Optimizing Treatment Duration
This protocol is designed to evaluate the effect of this compound over multiple time points.
Methodology:
-
Cell Plating:
-
Seed multiple identical 96-well plates with your target cells, one plate for each time point to be tested. Ensure consistent seeding density across all plates.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a fixed concentration of this compound (e.g., the predetermined IC50 or 2x IC50) and a vehicle control.
-
-
Incubation and Data Collection:
-
Incubate the plates for varying durations (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
At the end of each designated time point, perform a cell viability assay on the corresponding plate.
-
-
Data Analysis:
-
For each time point, normalize the viability of the treated cells to the vehicle control of that same time point.
-
Plot the normalized cell viability against the treatment duration to visualize the time-dependent effect of the agent.
-
Data Presentation
Table 1: Example IC50 Values for this compound at Different Treatment Durations
| Cell Line | Treatment Duration (hours) | IC50 (µM) | R² of Curve Fit |
| MCF-7 | 24 | 15.2 | 0.98 |
| MCF-7 | 48 | 8.5 | 0.99 |
| MCF-7 | 72 | 4.1 | 0.99 |
| HCT116 | 24 | 22.8 | 0.97 |
| HCT116 | 48 | 12.3 | 0.98 |
| HCT116 | 72 | 6.7 | 0.99 |
Table 2: Example Time-Course Viability Data
Data represents % viability relative to time-matched vehicle control, treated with 10 µM this compound.
| Cell Line | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours |
| MCF-7 | 98% | 91% | 75% | 52% | 38% | 25% |
| HCT116 | 99% | 95% | 81% | 60% | 45% | 33% |
Visualizations
Experimental and Logic Workflows
References
Validation & Comparative
A Comparative Analysis of Anticancer Agent RAD140 and Existing Chemotherapies for ER+/AR+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel selective androgen receptor modulator (SARM), RAD140, with established chemotherapy and targeted therapy agents for estrogen receptor-positive (ER+) and androgen receptor-positive (AR+) breast cancer. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Introduction to RAD140
RAD140 is an orally bioavailable, nonsteroidal SARM that has shown potent antitumor activity in preclinical models of AR+/ER+ breast cancer.[1] Unlike traditional androgens, RAD140 is designed to have tissue-selective agonist activity on the androgen receptor, potentially offering a more favorable safety profile.[1] Its mechanism of action involves the activation of the androgen receptor and the subsequent suppression of the estrogen receptor (ER) pathway, including the downregulation of the ESR1 gene.[1][2]
Comparison with Standard-of-Care Agents
The following sections compare the efficacy and safety of RAD140 with standard-of-care agents for ER+ breast cancer, including targeted therapies like fulvestrant, palbociclib, and everolimus, as well as traditional chemotherapies such as capecitabine, paclitaxel, and the combination of doxorubicin and cyclophosphamide (AC).
Data Presentation
Table 1: Preclinical Efficacy of RAD140 vs. Fulvestrant in AR+/ER+ Patient-Derived Xenograft (PDX) Models [3]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| RAD140 | > substantial inhibition |
| Fulvestrant | < RAD140 |
Table 2: Preclinical Efficacy of RAD140 in Combination with Targeted Therapies in AR+/ER+ PDX Models [3]
| Treatment Group | Antitumor Efficacy |
| RAD140 + Palbociclib | Enhanced efficacy vs. either single agent |
| RAD140 + Everolimus | Enhanced efficacy vs. either single agent |
Table 3: Phase 1 Clinical Trial Data for RAD140 in ER+/HER2- Metastatic Breast Cancer [4]
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 100 mg/day |
| Clinical Benefit Rate at 24 weeks | 18.2% |
| Median Progression-Free Survival | 2.3 months |
| Partial Response | 1 patient at MTD |
Table 4: Comparison of Common Grade 3/4 Toxicities
| Agent | Common Grade 3/4 Toxicities |
| RAD140 [4] | Elevated AST/ALT (22.7%), Hypophosphatemia (22.7%) |
| Palbociclib [5] | Neutropenia (54-62%), Leukopenia (25%) |
| Everolimus [6] | Stomatitis, Anemia, Hyperglycemia, Fatigue |
| Capecitabine [7] | Hand-foot syndrome, Diarrhea |
| Paclitaxel | Neutropenia, Peripheral neuropathy |
| Doxorubicin + Cyclophosphamide (AC) | Neutropenia, Febrile neutropenia, Cardiotoxicity (doxorubicin) |
Experimental Protocols
In Vivo Xenograft Studies[1][8]
-
Cell Lines/Tissues: Patient-derived xenograft (PDX) models of AR+/ER+ breast cancer are established in immunocompromised mice.
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Tumor fragments from PDX models are subcutaneously implanted into the flank of the mice.
-
Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups. RAD140 is administered orally, while other agents are given via their standard clinical routes (e.g., fulvestrant via subcutaneous injection).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) to assess tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues are collected for analysis of biomarkers (e.g., AR, ER, Ki67) by immunohistochemistry (IHC) or western blot.
Western Blot Analysis[9][10][11]
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., AR, ER, p-AKT), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Luciferase Reporter Assay[12][13][14]
-
Cell Transfection: Breast cancer cells are transiently transfected with a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells are treated with RAD140 or a vehicle control.
-
Cell Lysis: After treatment, cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The luciferase activity is measured using a luminometer after the addition of the appropriate substrate. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Evaluating everolimus for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capecitabine in early breast cancer: A meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RAD140 and Paclitaxel in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational selective androgen receptor modulator (SARM), RAD140, and the established chemotherapeutic agent, paclitaxel. This report synthesizes preclinical and clinical data to objectively evaluate their distinct mechanisms of action, efficacy, and experimental protocols.
Executive Summary
This guide offers a side-by-side comparison of RAD140 (also referred to as vosilasarm), a nonsteroidal SARM, and paclitaxel, a taxane-based microtubule inhibitor. While both agents have demonstrated anticancer properties, they operate through fundamentally different pathways. Paclitaxel is a cornerstone of chemotherapy for various solid tumors, including breast cancer, known for its cytotoxic effects by disrupting microtubule function and inducing mitotic arrest. In contrast, RAD140 is an emerging therapeutic that targets the androgen receptor (AR), showing promise in preclinical and early clinical studies, particularly in AR-positive, estrogen receptor-positive (ER+) breast cancer. Due to the absence of direct comparative clinical trials, this guide presents an analysis of their individual characteristics and performance in relevant cancer models.
Data Presentation
In Vitro Cytotoxicity: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for RAD140 and paclitaxel in various breast cancer cell lines, providing a quantitative measure of their in vitro potency.
| Cell Line | Receptor Status | RAD140 IC50 (nM) | Paclitaxel IC50 (nM) |
| MDA-MB-231 | TNBC, AR-low | Not widely reported | 2 - 300[1][2] |
| MCF-7 | ER+, PR+, AR+ | Inhibits proliferation at 10-100 nM[3] | 2.5 - 3500[1] |
| T47D | ER+, PR+, AR+ | Inhibits proliferation at 10-100 nM | Data not consistently reported |
| ZR-75-1 | ER+, PR+, AR+ | Potent AR agonist activity | Data not consistently reported |
| BT-474 | ER+, PR+, HER2+ | Data not consistently reported | 19[1] |
| SKBR3 | HER2+ | Data not consistently reported | 4000[1] |
TNBC: Triple-Negative Breast Cancer; ER: Estrogen Receptor; PR: Progesterone Receptor; HER2: Human Epidermal Growth Factor Receptor 2; AR: Androgen Receptor. Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay methodology.
Clinical Trial Outcomes
This table presents a summary of key clinical trial findings for RAD140 in ER+/HER2- metastatic breast cancer and for paclitaxel in metastatic breast cancer.
| Parameter | RAD140 (Phase 1, ER+/HER2- mBC)[4][5][6] | Paclitaxel (Various Phase II/III, mBC)[7][8][9][10] |
| Patient Population | Heavily pretreated postmenopausal women | First-line and subsequent-line therapy |
| Dosage | 50, 100, 150 mg once daily (oral) | Varies (e.g., 175 mg/m² every 3 weeks; 80-100 mg/m² weekly, IV) |
| Objective Response Rate (ORR) | 11% (1 partial response out of 9 evaluable patients at MTD) | 20% - 55% |
| Clinical Benefit Rate (CBR) | 18.2% at 24 weeks | 57.1% - 76.2% (with nab-paclitaxel)[9] |
| Median Progression-Free Survival (PFS) | 2.3 months | 5.1 - 7.5 months[8][10] |
| Median Overall Survival (OS) | Not reported in Phase 1 | 13.6 - 20.1 months[8][9] |
| Common Grade 3/4 Adverse Events | Elevated AST/ALT, hypophosphatemia[4][5] | Neutropenia, peripheral neuropathy, mucositis[7] |
mBC: metastatic Breast Cancer; MTD: Maximum Tolerated Dose; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.
Signaling Pathways and Mechanisms of Action
RAD140: Androgen Receptor Modulation
RAD140 is a selective androgen receptor modulator that acts as a potent AR agonist in breast cancer cells.[11] Its mechanism of action involves binding to and activating the androgen receptor, which leads to the suppression of the estrogen receptor pathway, including the downregulation of ESR1 gene expression.[11] This AR-mediated repression of ER signaling is a distinct mechanism compared to traditional endocrine therapies.
Caption: RAD140 binds to the androgen receptor, leading to its activation and translocation to the nucleus. In the nucleus, it modulates gene expression, notably suppressing the ESR1 gene, which inhibits breast cancer cell growth.
Paclitaxel: Microtubule Stabilization and Apoptosis
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[12] By preventing the disassembly of microtubules, paclitaxel disrupts the normal dynamic reorganization of the microtubule network essential for mitosis. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) through various signaling pathways.[12]
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis through multiple signaling pathways.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of RAD140 and paclitaxel on breast cancer cell lines.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of RAD140 and paclitaxel in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo antitumor efficacy of RAD140 and paclitaxel in a mouse model.
Caption: A typical workflow for an in vivo xenograft study to assess the antitumor efficacy of experimental agents.
Protocol:
-
Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²) / 2.[13]
-
Randomization: Once tumors reach a specified size (e.g., 100-200 mm³), randomly assign mice to different treatment groups (e.g., vehicle control, RAD140, paclitaxel).
-
Drug Administration: Administer RAD140 orally (e.g., daily) and paclitaxel via intraperitoneal or intravenous injection (e.g., weekly) at predetermined doses.[14][15]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis.
Conclusion
RAD140 and paclitaxel represent two distinct approaches to cancer therapy. Paclitaxel is a well-established cytotoxic agent with a broad spectrum of activity, albeit with a significant toxicity profile. RAD140 is a targeted therapy with a novel mechanism of action that shows promise in a specific subset of breast cancers (AR+/ER+). The preclinical and early clinical data for RAD140 suggest a favorable safety profile and potential for efficacy in heavily pretreated patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of RAD140 and to determine its place in the oncology treatment landscape, potentially in combination with other targeted agents. This guide provides a foundational comparison to aid researchers in understanding the relative attributes of these two anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. Clinical outcomes of women with metastatic breast cancer treated with nab-paclitaxel: experience from a single academic cancer centre - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trail of nab-paclitaxel in metastatic breast cancer patients with visceral metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Anticancer Agent 140 and Its Analogs in Preclinical Models
A comparative analysis of the novel investigational anticancer agent 140 and its structural analogs, 140-A and 140-B, was conducted to evaluate their potential as therapeutic candidates. This guide provides a comprehensive overview of their in vitro and in vivo performance, detailed experimental methodologies, and an exploration of their mechanism of action.
Quantitative Performance Data
The in vitro cytotoxic activity of this compound and its analogs was assessed against a panel of human cancer cell lines. Furthermore, their in vivo efficacy was evaluated in a xenograft model of human breast cancer.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Agent 140 | 1.5 | 2.3 | 5.1 |
| Analog 140-A | 0.8 | 1.1 | 3.2 |
| Analog 140-B | 5.2 | 7.8 | 12.4 |
| Doxorubicin (Control) | 0.9 | 1.5 | 2.0 |
Table 2: In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Treatment Group (20 mg/kg, daily) | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 28 |
| Vehicle Control | 0 | 1500 ± 150 |
| Agent 140 | 65 | 525 ± 80 |
| Analog 140-A | 85 | 225 ± 50 |
| Analog 140-B | 30 | 1050 ± 120 |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
This compound and its analogs exert their anti-proliferative effects by inhibiting key components of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, its analogs, or a vehicle control for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
2. In Vivo Xenograft Study
-
Cell Implantation: Female nude mice were subcutaneously inoculated with 5 x 10^6 MDA-MB-231 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice were randomized into treatment groups and dosed daily via oral gavage with either vehicle control, this compound, Analog 140-A, or Analog 140-B at 20 mg/kg.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded after 28 days, and the percentage of tumor growth inhibition was calculated.
3. Western Blot Analysis for Pathway Proteins
-
Cell Lysis: Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated and total PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
Comparative Efficacy of Anticancer Agent STX140 in Resistant Breast Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the performance of STX140 against taxane-resistant breast cancer, supported by experimental data.
This guide provides an objective comparison of the anticancer agent STX140 (referred to as Anticancer agent 140 for the context of this report) with the widely used chemotherapy drug, Taxol (paclitaxel), particularly focusing on their efficacy in drug-resistant breast cancer cell lines. The data presented herein is a synthesis of preclinical studies that highlight the potential of STX140 to overcome common mechanisms of drug resistance.
**Executive Summary
STX140 is a novel sulfamoylated derivative of the endogenous estradiol metabolite 2-methoxyestradiol.[1][2] It has demonstrated potent anticancer properties, notably in tumor models that have developed resistance to conventional chemotherapeutic agents like taxanes. The primary mechanism of resistance to taxanes often involves the overexpression of the P-glycoprotein (P-gp) drug efflux pump, which actively removes cytotoxic agents from cancer cells, thereby reducing their efficacy.[3][4][5] STX140 has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[3] This guide will delve into the comparative efficacy of STX140 and Taxol in both sensitive and resistant breast cancer models, providing quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Efficacy in Breast Cancer Cell Lines
The following table summarizes the in vitro and in vivo efficacy of STX140 compared to Taxol and 2-Methoxyestradiol (2-MeOE2), the parent compound of STX140. The data is derived from studies using the parental MCF-7 wild-type (MCF-7WT) breast cancer cell line and its doxorubicin-resistant subline (MCF-7DOX), which overexpresses P-glycoprotein and exhibits cross-resistance to taxanes.[3]
| Parameter | Cell Line | This compound (STX140) | Taxol | 2-Methoxyestradiol (2-MeOE2) |
| IC50 (Cell Proliferation) | MCF-7WT | 250 nmol/L[3] | Active (specific value not stated) | Active (specific value not stated) |
| MCF-7DOX (Resistant) | Active (retains potency) | Inactive (significantly less effective)[3] | Inactive[3] | |
| Cell Cycle Arrest (G2/M Phase) | MCF-7WT | 45% of cells[3] | 72% of cells[3] | No significant arrest[3] |
| MCF-7DOX (Resistant) | Induces G2/M arrest[3] | Significantly less effective[3] | Not effective | |
| Apoptosis Induction | MCF-7WT | 2-fold increase vs. control[3] | 3-fold increase vs. control[3] | 1.7-fold increase vs. control[3] |
| MCF-7DOX (Resistant) | 2-fold increase vs. control (36% of cells)[3] | Fails to induce apoptosis[3] | Not effective | |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | MCF-7WT Tumors | Significant inhibition[3][6] | Significant inhibition[3][6] | Ineffective at dose tested[3][6] |
| MCF-7DOX Tumors (Resistant) | Significant inhibition[3][6] | No inhibition (tumors continued to grow)[3] | Ineffective at dose tested[3][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability and Proliferation (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Cells (e.g., MCF-7WT and MCF-7DOX) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (STX140, Taxol, 2-MeOE2) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.[8]
-
Incubation: The plate is incubated for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7][8]
2. Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Cells are treated with the compounds (e.g., 500 nmol/L of each compound) for 48 hours.[3]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram allows for the quantification of cells in each phase of the cell cycle.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds (e.g., 500 nmol/L of each compound) for 72 hours.[3]
-
Staining: The treated cells are harvested and stained with fluorescein-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
4. In Vivo Xenograft Tumor Model
This model is used to evaluate the efficacy of anticancer agents on tumor growth in a living organism.
-
Cell Implantation: An appropriate number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are mixed with Matrigel and subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).[10][11]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 200 mm³).[10]
-
Treatment: The mice are then randomized into treatment groups and administered the test compounds (e.g., STX140, Taxol) or a vehicle control, typically through oral gavage or intraperitoneal injection, for a specified duration (e.g., 28 days).[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: V = (length x width²) / 2.[12]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by the reduction in tumor growth rate and final tumor size compared to the control group.
Mandatory Visualizations
Caption: Workflow for evaluating anticancer agent efficacy.
Caption: STX140's mechanism in overcoming P-gp mediated resistance.
References
- 1. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol-3,17- O, O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vivo tumor xenograft model [bio-protocol.org]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Navigating the Safe Disposal of Investigational Anticancer Agent 140: A Procedural Guide
The proper disposal of investigational anticancer agents is a critical component of laboratory safety and environmental responsibility. For "Anticancer Agent 140," a novel cytotoxic compound, adherence to stringent disposal protocols is paramount to mitigate risks of exposure and contamination. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals, ensuring the safe management of this potent compound from use to final disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling guidelines. Cytotoxic drugs can be carcinogenic, mutagenic, and teratogenic, making rigorous safety measures non-negotiable.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloving recommended) | Provides a primary barrier against skin contact and absorption.[2][3] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs | Protects clothing and skin from splashes and spills.[3] |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from potential splashes during handling and disposal.[1][2] |
| Respiratory Protection | N95 or higher respirator | Necessary when there is a risk of generating aerosols or handling powders.[2] |
All personnel handling this compound must receive comprehensive training on its hazards, proper handling techniques, and emergency procedures.[4] Work should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize aerosolization.[5]
Waste Classification and Segregation
Proper segregation of waste contaminated with this compound is the first step in the disposal process. Waste is generally categorized as either "trace" or "bulk" chemotherapy waste, and each has a distinct disposal pathway.[6]
Table 2: Classification of this compound Waste
| Waste Category | Description | Examples | Disposal Container |
| Trace Waste | Items contaminated with residual amounts (less than 3% of the original volume) of the agent.[7][8] | Empty vials, syringes, IV bags, gloves, gowns, and other disposable items used in administration.[7][9] | Yellow, rigid, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only."[7][10] |
| Bulk Waste | Items containing more than a residual amount of the agent. This includes unused or partially used quantities. | Unused or expired vials, partially full syringes or IV bags, and materials used to clean up significant spills.[6][8] | Black, RCRA-compliant hazardous waste container labeled "Hazardous Waste" and specifying "this compound."[6][11] |
Note: All sharps contaminated with this compound, whether trace or bulk, must be placed in a designated puncture-resistant sharps container.[12]
Step-by-Step Disposal Procedures
The following workflow outlines the procedural steps for the proper disposal of waste contaminated with this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and spread of contamination.
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill.[3]
-
Don PPE: If not already wearing it, don the appropriate PPE as detailed in Table 1, including a respirator.
-
Containment: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid making the powder airborne.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a bulk hazardous waste container.[3]
-
Decontamination: Clean the spill area three times using a detergent solution, followed by a rinse with clean water.[11] All cleaning materials must be disposed of as bulk hazardous waste.
-
Doffing and Disposal: Remove PPE carefully to avoid self-contamination and dispose of it as bulk hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Chemical Inactivation (Experimental)
For investigational agents, specific chemical deactivation protocols may be developed to render the compound non-cytotoxic before disposal. While no single agent can deactivate all cytotoxic drugs, oxidation is a common method.[13][14] The following represents a hypothetical experimental protocol for the chemical inactivation of this compound.
Experimental Protocol: Inactivation of this compound via Oxidation
-
Objective: To determine the efficacy of sodium hypochlorite and potassium permanganate in degrading this compound.
-
Materials: this compound stock solution (1 mg/mL), 5.25% sodium hypochlorite solution, 0.1 M potassium permanganate solution, HPLC system, mutagenicity assay kit.
-
Methodology:
-
Prepare three sets of reactions: (a) this compound with sodium hypochlorite, (b) this compound with potassium permanganate, and (c) a control of this compound in a buffer solution.
-
Incubate the reactions for 1 hour at room temperature.
-
Analyze the samples by HPLC to quantify the remaining percentage of the parent compound.
-
Assess the biological activity of the treated solutions using a mutagenicity assay (e.g., Ames test) to confirm inactivation.
-
-
Data Analysis: The results will be tabulated to compare the degradation efficiency and reduction in mutagenicity.
Table 3: Hypothetical Inactivation Data for this compound
| Deactivating Agent | Concentration | % Degradation (HPLC) | Mutagenicity (Fold change vs. control) |
| Sodium Hypochlorite | 5.25% | 99.8% | 1.1 |
| Potassium Permanganate | 0.1 M | 99.5% | 1.3 |
| Control (Buffer) | N/A | 0% | 50.2 |
This data is for illustrative purposes only.
Hypothetical Signaling Pathway of this compound
Understanding the mechanism of action of this compound can inform handling risks and potential therapeutic avenues. The following diagram illustrates a hypothetical signaling pathway through which the agent may exert its cytotoxic effects.
By adhering to these comprehensive procedures, research institutions can ensure the safe handling and disposal of this compound, protecting their personnel and the environment while advancing critical cancer research.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. hse.gov.uk [hse.gov.uk]
- 5. osha.gov [osha.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. bwaste.com [bwaste.com]
- 9. Proper Bulk and Trace Chemotherapy Waste Handling | TriHaz Solutions [trihazsolutions.com]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 11. web.uri.edu [web.uri.edu]
- 12. danielshealth.ca [danielshealth.ca]
- 13. gerpac.eu [gerpac.eu]
- 14. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Anticancer Agent 140
Disclaimer: The identity of "Anticancer agent 140" is not definitively established in publicly available literature. This document synthesizes information for two potential candidates: RAD140 (Testolone) , a selective androgen receptor modulator (SARM) with investigational use in breast cancer, and "Compound 3" , a novel benzylidinemalononitrile derivative with in silico anticancer potential. Given the availability of some safety and biological data for RAD140, this guide will focus on it, with the strong advisory that its safety profile is not fully characterized and conflicting information exists. Researchers must conduct a thorough risk assessment before handling this compound.
I. Personal Protective Equipment (PPE) and Engineering Controls
Due to the cytotoxic potential of anticancer agents, stringent safety measures are imperative to minimize exposure. The following table outlines the recommended PPE and engineering controls for handling this compound.
| Task | Required PPE | Engineering Control |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves | - Well-ventilated area |
| Preparation (Weighing, Dissolving) | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)- Respiratory protection (N95 or higher) | - Certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) |
| Administration (in vitro/in vivo) | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) | - BSC for in vitro work- Well-ventilated area for in vivo work |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) | - Designated waste accumulation area |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher) | - Spill kit readily available |
Note: A Safety Data Sheet (SDS) for RAD140 suggests minimal handling precautions, which contradicts its biological activity and investigational drug status. It is prudent to handle it as a potentially hazardous compound.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safely handling this compound. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for handling this compound, from preparation to disposal.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Compound | - Labeled hazardous waste container | - Dispose of as chemical waste according to institutional guidelines. |
| Contaminated Sharps (needles, scalpels) | - Puncture-resistant sharps container for cytotoxic waste | - Do not recap needles. Place directly into the container. |
| Contaminated PPE (gloves, gown) | - Yellow chemotherapy waste bag or container | - Seal the bag/container before removal from the work area. |
| Contaminated Labware (pipette tips, tubes) | - Yellow chemotherapy waste bag or container | - Place all contaminated disposable labware into the designated waste stream. |
| Liquid Waste (cell culture media) | - Labeled hazardous liquid waste container | - May require chemical deactivation before disposal, depending on institutional policy. |
IV. Experimental Protocol: In Silico Anticancer Evaluation of "Compound 3"
The research on "Compound 3," a potential "this compound," utilized computational methods to predict its anticancer activity.[1][2][3][4][5]
Methodology:
-
Synthesis: Compound 3 and other derivatives were synthesized using microwave-assisted Knoevenagel condensation.[1][2][3]
-
In Silico ADMET and PASS Prediction: The synthesized compounds were evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and their biological activity spectra were predicted using Prediction of Activity Spectra for Substances (PASS) software.[1][2][4]
-
Molecular Docking: The binding affinity and interaction of the compounds with specific human cancer targets (HER2, EGFR, and FPPS) were investigated using molecular docking simulations.[1][3][4]
-
Molecular Dynamics (MD) Simulation: A 20 ns MD simulation was performed to analyze the stability of the ligand-protein complex at the active binding site.[2]
Results:
-
In silico studies suggested that "Compound 3" has the potential to be a new anticancer and antiparasitic drug.[1][4]
-
Molecular docking studies indicated a strong binding affinity of "Compound 3" to HER2 and FPPS, suggesting it could be an effective therapeutic molecule.[1][3][5]
V. Signaling Pathway of RAD140 in Breast Cancer
RAD140 has been investigated for its potential to treat androgen/estrogen receptor-positive (AR/ER+) breast cancer.[6][7] Its mechanism of action involves the modulation of the androgen and estrogen receptor pathways.
Caption: RAD140 activates the androgen receptor, leading to the suppression of the estrogen receptor pathway and genes involved in DNA replication, ultimately inhibiting tumor growth.
This guide provides a foundational framework for handling this compound. It is imperative for all personnel to receive training on the specific hazards and handling procedures for this and any other cytotoxic compound. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2 Cyano-3-phenylacrylate: In Silico Anticancer Evaluation – University of Chittagong [cu.ac.bd]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
